4-Ethyl-1,3-dioxolan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXUZKXVROWEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040342 | |
| Record name | 4-Ethyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Dioxolan-2-one, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4437-85-8 | |
| Record name | Butylene carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylene carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolan-2-one, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethyl-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Butylene carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLENE CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64G2S50OV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Ethyl-1,3-dioxolan-2-one chemical properties
An In-depth Technical Guide to 4-Ethyl-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. Also known as 1,2-butylene carbonate, this compound is a cyclic organic carbonate recognized for its utility as a polar aprotic solvent and as a versatile intermediate in organic synthesis.[1][2] Its value extends to various industries, including materials science for battery applications and potentially as a building block in the synthesis of more complex molecules for pharmaceuticals.[2][3]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its application in experimental and industrial settings.
| Property | Value |
| IUPAC Name | This compound[1][2][4][5] |
| Synonyms | 1,2-Butylene carbonate, (±)-1,2-Butylene Carbonate, Jeffsol BC[5][6][7] |
| CAS Number | 4437-85-8[1][5][6][8] |
| Molecular Formula | C₅H₈O₃[1][2][5][9] |
| Molecular Weight | 116.12 g/mol [3][5][8] |
| Appearance | Colorless to almost colorless clear liquid[7] |
| Melting Point | -45 °C[6][9] |
| Boiling Point | 251 °C at 760 mmHg[6], 238.7 °C at 760 mmHg[9] |
| Density | 1.141 g/cm³[6], 1.107 g/cm³[9] |
| Refractive Index (n20/D) | 1.426 - 1.428[6][9] |
| Flash Point | 135 °C[6], 128.4 °C[9] |
| Solubility | Soluble in water.[10] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of this compound.
-
¹H NMR: Proton NMR data is available for this compound, typically run in CDCl₃.[9][11]
-
¹³C NMR: Carbon NMR data has been recorded in CDCl₃.[9]
-
IR: Infrared spectroscopy data is available, often as a liquid film.[9]
-
Mass Spectrometry (MS): Mass spectral data confirms a molecular ion mass of 116.[3]
Synthesis and Reactivity
This compound, as a five-membered cyclic carbonate, can be synthesized through several established routes in organic chemistry. These methods typically involve the reaction of a C4 precursor with a carbonyl source. The primary methods include the cycloaddition of carbon dioxide to 1,2-butylene oxide and the carbonylation of 1,2-butanediol.[11] The latter can be achieved via transesterification with agents like dimethyl carbonate.[8]
The reactivity of the cyclic carbonate ring makes it a valuable synthon.[4] The ring can be opened by various nucleophiles, providing access to functionalized 1,2-diol derivatives. This reactivity is foundational to its utility as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4][9]
Experimental Protocol: Synthesis via Transesterification of 1,2-Butanediol
This protocol describes a plausible method for the synthesis of this compound based on the transesterification of 1,2-butanediol with dimethyl carbonate (DMC), a common and greener alternative to phosgene-based methods.[8]
Materials:
-
1,2-Butanediol
-
Dimethyl carbonate (DMC)
-
Sodium aluminate (NaAlO₂) or other suitable basic catalyst[6][8]
-
Anhydrous Toluene (or another suitable solvent for azeotropic removal of methanol)
-
Dodecane (for use as an internal standard in GC analysis)
-
Ethyl acetate (for extraction/washing)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for methanol removal)
-
Magnetic stirrer and hot plate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Reactor Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.
-
Charging Reactants: To the flask, add 1,2-butanediol and an excess of dimethyl carbonate. A typical molar ratio might be 1:2.5 (diol:DMC) to drive the equilibrium towards the product.[8]
-
Catalyst Addition: Add the catalyst, such as sodium aluminate, typically at a loading of 5-10 wt% relative to the 1,2-butanediol.[8]
-
Reaction: Heat the mixture with vigorous stirring. The reaction temperature is typically maintained around 120-140 °C. The reaction produces methanol as a byproduct, which should be removed to shift the equilibrium. This can be facilitated by distillation or by using a Dean-Stark trap with a co-solvent like toluene.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) to observe the consumption of 1,2-butanediol and the formation of this compound.
-
Work-up: Once the reaction reaches completion (typically after several hours), cool the mixture to room temperature. Filter the reaction mixture to remove the solid catalyst. The catalyst can often be washed with a solvent like ethyl acetate and potentially reused.[8]
-
Purification: The excess dimethyl carbonate and any solvent are removed from the filtrate using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Applications in Organic Synthesis for Drug Development
While direct applications of this compound in marketed drugs are not prominent, its value lies in its role as a versatile synthetic intermediate. The 1,3-dioxolane ring is a structural motif found in numerous natural and synthetic compounds with demonstrated biological activity, including anticancer, antifungal, and antiviral properties.[12] The incorporation of this ring can enhance bioactivity, partly due to the hydrogen bond accepting capability of its oxygen atoms, which can improve ligand-target interactions.[12]
Cyclic carbonates like this compound serve as protected forms of 1,2-diols.[4] More importantly, they are reactive electrophiles that can undergo ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the stereospecific introduction of new functional groups, a critical strategy in the multi-step synthesis of complex chiral molecules often pursued in drug development.[4][9] For instance, reaction with amines can yield hydroxy-carbamates, and hydrolysis can provide access to the corresponding diol.[4]
References
- 1. Page loading... [guidechem.com]
- 2. 1,2-Butylene carbonate - Wikipedia [en.wikipedia.org]
- 3. 1,2-Butylene carbonate | 4437-85-8 | FB35399 | Biosynth [biosynth.com]
- 4. Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient synthesis of epoxybutane from butanediol via a two-step process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01220F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. 1,2-butylene carbonate, 4437-85-8 [thegoodscentscompany.com]
- 11. Synthesis of cyclic carbonates from CO 2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03028H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Ethyl-1,3-dioxolan-2-one (CAS: 4437-85-8)
This technical guide provides a comprehensive overview of 4-Ethyl-1,3-dioxolan-2-one (also known as 1,2-butylene carbonate), a cyclic carbonate with significant applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and analytical characterization.
Chemical and Physical Properties
This compound is a colorless to almost colorless liquid at room temperature.[1] It is classified as a cyclic carbonate and is soluble in water and a variety of organic solvents, making it a versatile compound for numerous applications.[2] Its low toxicity and biodegradability present it as an environmentally favorable alternative to other solvents.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 4437-85-8 | [3] |
| Molecular Formula | C₅H₈O₃ | |
| Molecular Weight | 116.12 g/mol | |
| IUPAC Name | This compound | [1] |
| Synonyms | 1,2-Butylene carbonate, Butylene carbonate | |
| Appearance | Colorless to almost colorless liquid | [1] |
| Boiling Point | 238.7 °C at 760 mmHg | |
| Melting Point | -45 °C | [3] |
| Density | 1.107 g/cm³ | [3] |
| Flash Point | 128.4 °C | [3] |
| Solubility | Soluble in water | [2] |
Spectroscopic Data
The structural confirmation of this compound is typically achieved through various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Peaks / Interpretation | References |
| ¹H NMR | δ (ppm): 4.80-4.68 (m), 4.55 (t), 4.19-4.10 (m), 1.75-1.63 (m), 0.90 (t). | [3] |
| ¹³C NMR | Expected peaks for carbonyl, methine, methylene, and methyl carbons. | [1] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 116. Key fragments would include loss of ethyl and carbonate moieties. | [4][5] |
| Infrared (IR) | Strong C=O stretch characteristic of a carbonate (around 1750-1850 cm⁻¹), C-O stretching bands. | [6] |
Synthesis of this compound
A common and environmentally friendly method for the synthesis of this compound is the cycloaddition of carbon dioxide (CO₂) to 1,2-butylene oxide.
Experimental Protocol: Cycloaddition of CO₂ to 1,2-Butylene Oxide
This protocol is based on a general procedure for the synthesis of cyclic carbonates from epoxides.
Materials:
-
1,2-Butylene oxide (BO)
-
Heterogeneous catalyst (e.g., Ceria-lanthana-zirconia/graphene nanocomposite)
-
Carbon dioxide (CO₂)
-
High-pressure autoclave reactor
Procedure:
-
The high-pressure autoclave reactor is charged with 1,2-butylene oxide and the heterogeneous catalyst. A typical catalyst loading is 10% (w/w) relative to the epoxide.
-
The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 75 bar).
-
The reaction mixture is heated to the target temperature (e.g., 408 K or 135 °C) and stirred.
-
The reaction is allowed to proceed for a set time (e.g., 20 hours) with continuous stirring.
-
After the reaction is complete, the reactor is cooled to room temperature and slowly depressurized.
-
The crude product is collected from the reactor.
Purification:
-
The heterogeneous catalyst is separated from the reaction mixture by centrifugation or filtration.
-
The resulting liquid is then purified by vacuum distillation to yield pure this compound.
Applications
This compound is a versatile compound with several key applications:
-
Electrolyte Solvent: It serves as a crucial component in electrolytes for lithium-ion batteries, contributing to their performance and safety.[2]
-
Solvent: Due to its favorable properties, it is used as a solvent in various chemical reactions and formulations.[2]
-
Plasticizer: It can be employed as a plasticizer in the formulation of polymers.[2]
-
Cosmetic Ingredient: It is listed as a skin-conditioning agent in cosmetic formulations.[7]
-
Monomer for Polymers: Cyclic carbonates are valuable monomers for the synthesis of biodegradable polycarbonates.
Safety Information
This compound requires careful handling in a laboratory or industrial setting.
Table 3: GHS Hazard and Precautionary Statements
| Category | Information | References |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1][4] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. | [1][8] |
Users should always consult the latest Safety Data Sheet (SDS) for comprehensive safety and handling information.
Logical Relationships in Analysis
The analytical workflow for confirming the identity and purity of a synthesized batch of this compound follows a logical progression.
This guide consolidates the available technical information on this compound to support its application in research and development. The provided data and protocols are intended to be a starting point for further investigation and use of this versatile chemical compound.
References
- 1. This compound(4437-85-8) 13C NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound(4437-85-8) MS [m.chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. mdpi.com [mdpi.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
4-Ethyl-1,3-dioxolan-2-one: A Technical Guide for Drug Development Professionals
An In-depth Review of the Physicochemical Properties, Synthesis, and Applications of a Versatile Cyclic Carbonate
Abstract
4-Ethyl-1,3-dioxolan-2-one, also known as 1,2-butylene carbonate, is a cyclic aliphatic carbonate that is garnering increasing attention across various scientific disciplines. Its favorable properties as a polar aprotic solvent, a monomer for biodegradable polymers, and an electrolyte component make it a compound of significant interest, particularly in the fields of materials science and drug development. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, and key applications relevant to researchers, scientists, and drug development professionals. Emphasis is placed on its role as a precursor to biocompatible polymers for drug delivery systems and its function in energy storage for medical devices.
Introduction
This compound (CAS No. 4437-85-8) is an organic compound characterized by a five-membered dioxolane ring with a ketone group and an ethyl substituent. Its structure imparts a high boiling point, high polarity, and excellent solubility for a range of substances.[1] These characteristics have led to its use as a versatile building block in chemical synthesis and as a functional component in advanced materials.[1]
In the context of drug development and life sciences, this compound is primarily valued for two roles:
-
As a monomer: It undergoes ring-opening polymerization to produce poly(butylene carbonate) (PBC), a biodegradable and biocompatible aliphatic polycarbonate. PBC is being explored for various biomedical applications, including the fabrication of scaffolds for tissue engineering and as a matrix for controlled drug delivery systems.[2]
-
As an electrolyte solvent: Its high dielectric constant and low viscosity make it a suitable component in non-aqueous electrolytes for lithium-ion batteries, which are integral to a wide array of portable and implantable medical devices.[3]
This document serves as a technical resource, consolidating key data and methodologies to support further research and development involving this compound.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its application in various experimental and industrial settings. A summary of these properties is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 1,2-Butylene carbonate, (±)-1,2-Butylene Carbonate, Jeffsol BC | [3][4] |
| CAS Number | 4437-85-8 | [4] |
| Molecular Formula | C₅H₈O₃ | [1] |
| Molecular Weight | 116.115 g/mol | [1] |
| Appearance | Colorless liquid | [1][3] |
| Density | 1.107 g/cm³ | [1] |
| Melting Point | -45 °C | [1] |
| Boiling Point | 238.7 °C at 760 mmHg | [1] |
| Flash Point | 128.4 °C | [1] |
| Refractive Index (n_D) | 1.426 - 1.428 | [1] |
| Solubility | Soluble in organic solvents and water | [1] |
Synthesis of this compound
There are two primary, well-established routes for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and environmental considerations.
Route 1: Cycloaddition of Carbon Dioxide to 1,2-Epoxybutane
This method is considered a green chemistry approach as it utilizes carbon dioxide, a renewable and non-toxic C1 feedstock. The reaction involves the catalytic cycloaddition of CO₂ to 1,2-epoxybutane (also known as 1,2-butylene oxide).
References
- 1. Page loading... [guidechem.com]
- 2. Antimicrobial poly (1,4-butylene carbonate): Preparation, characterization, and potential applications as a material for tympanic membrane repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-4-Ethyl-1,3-dioxolan-2-one | 4437-85-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Butylene carbonate | C5H8O3 | CID 107282 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Properties of 4-Ethyl-1,3-dioxolan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a concise technical summary of the core physicochemical properties of 4-Ethyl-1,3-dioxolan-2-one, also known as 1,2-Butylene carbonate.[1][2][3] The primary focus is to present the molecular formula and molecular weight of this compound in a clear and accessible format for research and development purposes.
Core Molecular Data
The fundamental molecular properties of this compound have been established and are summarized below. These values are critical for a variety of applications, including stoichiometry calculations, analytical characterization, and formulation development.
Data Presentation
The molecular formula and weight are presented in the following table for easy reference.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonym | 1,2-Butylene carbonate | [1][2][3] |
| CAS Number | 4437-85-8 | [2] |
| Molecular Formula | C₅H₈O₃ | [1][2] |
| Molecular Weight | 116.12 g/mol | [1] |
Methodologies and Experimental Protocols
The determination of a compound's molecular formula and weight is a fundamental aspect of chemical characterization.
-
Molecular Formula (C₅H₈O₃): The formula is derived from elemental analysis, a technique that determines the mass percentages of carbon, hydrogen, and oxygen in a pure sample. This empirical data is then used to calculate the simplest whole-number ratio of atoms. High-resolution mass spectrometry can further confirm the elemental composition by providing a highly accurate mass measurement.
-
Molecular Weight (116.12 g/mol ): This value is calculated based on the molecular formula and the standard atomic weights of its constituent elements (Carbon: ~12.01 u, Hydrogen: ~1.008 u, Oxygen: ~16.00 u). The precise molecular weight can be experimentally verified using mass spectrometry, which measures the mass-to-charge ratio of ionized molecules.
Given that these are foundational and standardized chemical properties, detailed, novel experimental protocols are not applicable. The methods for their determination are well-established in the field of analytical chemistry.
Logical Relationships and Visualization
For a simple chemical entity like this compound, there are no complex biological signaling pathways to diagram. However, the logical relationship between the compound's identity and its core properties can be visualized.
Caption: Relationship between chemical identity, formula, and molecular weight.
References
An In-Depth Technical Guide to the Synthesis of 4-Ethyl-1,3-dioxolan-2-one from 1,2-Butanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Ethyl-1,3-dioxolan-2-one, a valuable cyclic carbonate, from 1,2-butanediol. The document details the two primary synthetic routes: transesterification with dimethyl carbonate and direct carboxylation with carbon dioxide. It includes a thorough examination of catalytic systems, detailed experimental protocols, and a comparative analysis of reaction efficiencies to support researchers in selecting the optimal synthetic strategy.
Introduction
This compound, also known as 1,2-butylene carbonate, is a five-membered cyclic carbonate with applications as a polar aprotic solvent, an electrolyte component in lithium-ion batteries, and a versatile intermediate in organic synthesis. Its synthesis from 1,2-butanediol, a readily available chemical, presents an attractive pathway for its production. This guide explores the core methodologies for this transformation, providing the necessary technical details for laboratory and potential scale-up applications.
Synthetic Pathways
The synthesis of this compound from 1,2-butanediol can be effectively achieved through two principal chemical reactions:
-
Transesterification of 1,2-Butanediol with Dimethyl Carbonate (DMC): This method involves the reaction of 1,2-butanediol with dimethyl carbonate in the presence of a catalyst, typically a basic or organometallic species. This route is often favored for its high conversion rates and yields under relatively mild conditions.
-
Direct Carboxylation of 1,2-Butanediol with Carbon Dioxide (CO₂): This approach represents a more atom-economical and greener alternative, utilizing carbon dioxide as a direct C1 source. The primary challenge in this synthesis is the removal of the water byproduct to drive the reaction equilibrium towards the product. This is often addressed by using dehydrating agents or specific catalytic systems.
The choice between these pathways depends on factors such as catalyst availability, reaction conditions, and desired product purity.
Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for the synthesis of this compound via transesterification and direct carboxylation, offering a clear comparison of their efficiencies.
Table 1: Transesterification of 1,2-Butanediol with Dimethyl Carbonate
| Catalyst | Temperature (°C) | Reaction Time | Conversion of 1,2-Butanediol (%) | Yield of this compound (%) | Selectivity (%) | Notes |
| NaAlO₂ | 120 | Not specified | High | 96.2 | Not specified | Mild reaction conditions.[1][2] |
| Basic Resin (KIP321p) | Not specified | Not specified | > 99.8 | 99.86 | Not specified | Utilizes reactive distillation for high yield. |
| Methyltrioctylphosphonium salts | 90 - 120 | Not specified | Not specified | Not specified | Not specified | Ionic liquid catalyst. |
Table 2: Direct Carboxylation of 1,2-Butanediol with Carbon Dioxide
| Catalyst | Dehydrating Agent | Temperature (°C) | CO₂ Pressure (MPa) | Reaction Time (h) | Conversion of 1,2-Butanediol (%) | Yield of this compound (%) |
| CeO₂ | 2-Cyanopyridine | Low temperatures are effective | Lower pressure is beneficial | Not specified | High | High conversions achievable.[3] |
Experimental Protocols
This section provides detailed methodologies for the two primary synthetic routes.
Protocol 1: Synthesis via Transesterification with Dimethyl Carbonate using Sodium Aluminate (NaAlO₂) Catalyst
This protocol is adapted from a procedure for the carbonylation of butanediol.[1][2]
Materials:
-
1,2-Butanediol (98.0% min.)
-
Dimethyl Carbonate (DMC)
-
Sodium Aluminate (NaAlO₂) catalyst
-
Anhydrous solvent (e.g., toluene, optional)
-
Standard laboratory glassware for reflux and distillation
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-butanediol and dimethyl carbonate. A typical molar ratio of DMC to 1,2-butanediol is in the range of 2:1 to 5:1.
-
Catalyst Addition: Add the NaAlO₂ catalyst to the reaction mixture. The catalyst loading is typically in the range of 1-5 mol% relative to the 1,2-butanediol.
-
Reaction: Heat the mixture to 120 °C with vigorous stirring. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Catalyst Removal: If the catalyst is heterogeneous, it can be removed by filtration.
-
Purification: The crude product is purified by vacuum distillation to remove the excess DMC, methanol byproduct, and any other impurities. The fraction corresponding to this compound is collected.
Protocol 2: Synthesis via Direct Carboxylation with Carbon Dioxide using Cerium Oxide (CeO₂) Catalyst
This protocol is based on the carboxylation/hydration cascade catalyst system.[4]
Materials:
-
1,2-Butanediol (98.0% min.)
-
Cerium Oxide (CeO₂) catalyst
-
2-Cyanopyridine (dehydrating agent)
-
Carbon Dioxide (CO₂) gas
-
High-pressure autoclave reactor with stirring mechanism
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reactor Charging: In a high-pressure autoclave reactor, charge the 1,2-butanediol, CeO₂ catalyst, and 2-cyanopyridine. The molar ratio of 2-cyanopyridine to 1,2-butanediol is typically in excess to effectively remove the water generated.
-
Pressurization: Seal the reactor and purge it with CO₂ gas. Pressurize the reactor to the desired pressure. Studies have shown that lower pressures can be beneficial for this reaction.
-
Reaction: Heat the reactor to the desired temperature (low temperatures have been shown to be effective) with constant stirring. The reaction is typically run for several hours.
-
Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the excess CO₂.
-
Catalyst and Dehydrating Agent Byproduct Removal: The solid CeO₂ catalyst can be removed by filtration. The 2-cyanopyridine and its hydrated form (2-picolinamide) can be separated from the product by extraction or distillation.
-
Purification: The resulting crude product is then purified by vacuum distillation to isolate the this compound.
Visualizations
The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis process.
Caption: General reaction scheme for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound from 1,2-butanediol is a well-established process with multiple effective routes. The transesterification method using dimethyl carbonate and a suitable catalyst offers high yields and is a robust choice for laboratory synthesis. The direct carboxylation with carbon dioxide, particularly with a CeO₂-based catalytic system, presents a greener and more atom-economical alternative, aligning with the principles of sustainable chemistry. The selection of the optimal method will be guided by the specific requirements of the research or development project, including scale, cost, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important cyclic carbonate.
References
- 1. Butylene carbonate | C5H8O3 | CID 107282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of epoxybutane from butanediol via a two-step process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01220F [pubs.rsc.org]
- 3. Synthesis of cyclic carbonates from CO2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
A Comprehensive Technical Guide to the Physical Properties of 1,2-Butylene Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 1,2-butylene carbonate (also known as 4-ethyl-1,3-dioxolan-2-one). The information is curated for researchers, scientists, and professionals in drug development who require precise data for formulation, synthesis, and analytical applications. This document summarizes key quantitative data in a structured format, details the experimental methodologies for their determination, and visualizes relevant synthetic pathways.
Core Physical and Chemical Properties
1,2-Butylene carbonate is a cyclic carbonate ester recognized for its utility as a polar aprotic solvent, particularly in applications such as electrolytes for lithium-ion batteries and as a versatile chemical intermediate. Its physical characteristics are crucial for its application and handling. It presents as a clear, colorless liquid with an ether-like or characteristic odor.[1][2]
Quantitative Physical Properties
The following table summarizes the key physical properties of 1,2-butylene carbonate, compiled from various scientific and technical sources. Discrepancies in reported values can be attributed to different experimental conditions and measurement techniques.
| Property | Value |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol |
| Density | 1.107 g/cm³[3][4], 1.14 g/cm³ at 25°C[1][5], 1.141 g/cm³[6], 1.15 g/cm³[7][8] |
| Boiling Point | 238.7 °C at 760 mmHg[3][9], 240 °C at 1000 hPa[1], 250 °C[6], 74-80 °C at 0.8 Torr[4] |
| Melting Point | -45 °C[1][3][4], -50 °C[6], -53 °C[5] |
| Flash Point | 121 °C (closed cup)[1], 128.4 °C[3][9], 135 °C[4][6] |
| Refractive Index | 1.426 - 1.428[4] |
| Vapor Pressure | 0.024 hPa at 20 °C[1] |
| Solubility | Soluble in cold water[1] |
| Log P (octanol/water) | 0[1], 0.099 (estimated)[9] |
Experimental Protocols for Property Determination
The following sections outline the standard experimental methodologies for determining the key physical properties of liquid compounds like 1,2-butylene carbonate.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is distillation.[8][10]
Methodology:
-
A sample of 1,2-butylene carbonate (approximately 5-10 mL) is placed in a round-bottom distillation flask.
-
A boiling chip is added to ensure smooth boiling.
-
The flask is fitted with a distillation head, a condenser, and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
-
The flask is gently heated.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This constant temperature is the boiling point.[11]
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Determination of Density
The density of a liquid is its mass per unit volume. This can be determined using a pycnometer or by direct mass and volume measurements.[1][4]
Methodology (using a graduated cylinder and balance):
-
An empty, dry 25 mL graduated cylinder is weighed on an analytical balance.
-
A known volume of 1,2-butylene carbonate (e.g., 20 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[4]
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the 1,2-butylene carbonate is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
For higher accuracy, measurements should be repeated, and the average value should be taken.[12] The temperature of the liquid should also be recorded as density is temperature-dependent.[4]
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.[7]
Methodology (using an Abbe refractometer):
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of 1,2-butylene carbonate are placed on the prism of the refractometer.
-
The prism is closed and the light source is adjusted.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale.
-
The temperature is controlled and recorded as the refractive index is temperature-dependent.
Synthesis of 1,2-Butylene Carbonate: Experimental Workflows
The synthesis of 1,2-butylene carbonate can be achieved through several routes. The following diagrams illustrate the logical flow of three common synthetic methods.
Caption: Synthesis of 1,2-butylene carbonate from 1,2-butanediol and hexachloroacetone.[13]
Caption: A two-step process for the synthesis of epoxybutane via a butylene carbonate intermediate.[14]
Caption: Synthesis of 1,2-butylene carbonate via the cycloaddition of 1,2-butylene oxide and CO2.[15]
References
- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. scribd.com [scribd.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 5. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 6. phillysim.org [phillysim.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. vernier.com [vernier.com]
- 9. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. prepchem.com [prepchem.com]
- 14. Efficient synthesis of epoxybutane from butanediol via a two-step process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01220F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Insights into 4-Ethyl-1,3-dioxolan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and a representative synthetic protocol for 4-Ethyl-1,3-dioxolan-2-one. The information presented herein is intended to support research and development activities where this compound is of interest. All quantitative data is summarized in structured tables for clarity and ease of comparison. Detailed experimental methodologies for synthesis and spectroscopic analysis are also provided.
Spectroscopic Data
The structural elucidation of this compound is critically supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following sections present the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.0-4.6 | m | -OCH₂- and -OCH- |
| ~1.8 | m | -CH₂- (ethyl) |
| ~1.0 | t | -CH₃ (ethyl) |
¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (ppm) | Assignment |
| ~155 | C=O (carbonate) |
| ~77 | -OCH- |
| ~69 | -OCH₂- |
| ~27 | -CH₂- (ethyl) |
| ~8 | -CH₃ (ethyl) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.
IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~1800 | C=O stretch (carbonate) |
| ~2970 | C-H stretch (aliphatic) |
| ~1170 | C-O stretch |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented.
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of 1,2-butanediol with a suitable carbonate precursor, such as diethyl carbonate or phosgene derivatives, often in the presence of a catalyst.
Materials:
-
1,2-Butanediol
-
Diethyl carbonate
-
Sodium methoxide (catalyst)
-
Anhydrous toluene (solvent)
-
Standard laboratory glassware for reflux and distillation
-
Heating mantle and magnetic stirrer
Procedure:
-
A solution of 1,2-butanediol and a molar excess of diethyl carbonate in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
A catalytic amount of sodium methoxide is added to the reaction mixture.
-
The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by observing the distillation of ethanol, a byproduct of the reaction.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The catalyst is neutralized or removed by filtration.
-
The solvent and excess diethyl carbonate are removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Spectroscopic Analysis Protocols
The following is a general protocol for acquiring NMR spectra of small organic molecules like this compound.[2][3][4]
Sample Preparation:
-
Approximately 5-20 mg of the purified this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[3]
-
The solution is transferred to a standard 5 mm NMR tube.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called shimming.
-
For ¹H NMR, a standard pulse program is used to acquire the spectrum. Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
The following is a general protocol for acquiring an FTIR spectrum of a liquid sample such as this compound.[5][6]
Sample Preparation and Data Acquisition:
-
For analysis using an Attenuated Total Reflectance (ATR) accessory, a small drop of the neat liquid sample is placed directly onto the ATR crystal.[5]
-
Alternatively, for transmission measurements, a thin film of the liquid is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[6]
-
A background spectrum of the empty ATR crystal or clean salt plates is collected first.
-
The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Visualizations
The following diagrams illustrate the synthesis and spectroscopic analysis workflows.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A diagram outlining the workflows for NMR and IR spectroscopic analysis.
References
- 1. This compound(4437-85-8) 13C NMR spectrum [chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Ethyl-1,3-dioxolan-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethyl-1,3-dioxolan-2-one, a versatile cyclic carbonate. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its predicted solubility based on its physicochemical properties and provides detailed experimental protocols for its determination. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.
Introduction to this compound
This compound, also known as 1,2-butylene carbonate, is a heterocyclic organic compound.[1][2] It is a colorless liquid at room temperature and is classified as a polar aprotic solvent.[1][3] Its chemical structure, featuring a polar carbonate group and a non-polar ethyl group, suggests its potential for miscibility with a wide range of organic solvents. This property is crucial for its application as a solvent, an electrolyte component in batteries, and as a reactive intermediate in organic synthesis.[1]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. However, based on the principle of "like dissolves like" and the known properties of similar cyclic carbonates such as propylene carbonate (4-methyl-1,3-dioxolan-2-one), which is miscible with most organic solvents, a high degree of solubility or complete miscibility of this compound in common organic solvents can be expected.[4]
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Type | Predicted Solubility | Quantitative Data ( g/100g of solvent at 25°C) |
| Acetone | C₃H₆O | Polar Aprotic | Miscible | Data not available in cited literature |
| Ethanol | C₂H₅OH | Polar Protic | Miscible | Data not available in cited literature |
| Toluene | C₇H₈ | Non-polar | Soluble/Miscible | Data not available in cited literature |
| Methanol | CH₃OH | Polar Protic | Miscible | Data not available in cited literature |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible | Data not available in cited literature |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible | Data not available in cited literature |
| Hexane | C₆H₁₄ | Non-polar | Likely Soluble | Data not available in cited literature |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Miscible | Data not available in cited literature |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Miscible | Data not available in cited literature |
Note: The miscibility predictions are based on the physicochemical properties of this compound and the known solubility of structurally similar compounds like propylene carbonate.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, this section provides detailed methodologies for determining the solubility of this compound in organic solvents. The following protocols are standard laboratory methods that can be adapted for this specific compound.
This method involves preparing a saturated solution of the solute in the solvent and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[5][6][7][8]
Apparatus and Materials:
-
This compound (>98% purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed glass vial.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute at the end of this period confirms saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solute to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated/cooled pipette to avoid temperature fluctuations that could alter solubility.
-
Immediately filter the withdrawn sample through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed, dry container (e.g., a beaker or evaporating dish).
-
-
Solvent Evaporation and Weighing:
-
Evaporate the solvent from the filtered sample. This can be done at room temperature in a fume hood, or more rapidly by gentle heating in an oven or vacuum oven. The temperature should be kept well below the boiling point of this compound to prevent its loss.
-
Once the solvent is completely evaporated, cool the container to room temperature in a desiccator and weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The weight of the dissolved this compound is the final constant weight of the container minus the initial weight of the empty container.
-
Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
-
This method is suitable if this compound exhibits a distinct UV-Vis absorbance spectrum in the chosen solvent.[9][10][11][12][13]
Apparatus and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
All materials listed for the gravimetric method
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
After filtration, accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.
Caption: Gravimetric method workflow for solubility determination.
Significance in Research and Drug Development
The solubility of this compound in organic solvents is a critical parameter in its various applications:
-
As a Reaction Medium: In organic synthesis, knowing the solubility of reactants and catalysts in this compound is essential for reaction optimization, influencing reaction rates, and facilitating product purification.
-
In Formulations: In the pharmaceutical industry, it may be used as a co-solvent or a component in drug delivery systems. Understanding its solubility profile is crucial for developing stable and effective formulations.
-
In Electrochemistry: As a component of electrolytes in lithium-ion batteries, its ability to dissolve lithium salts is a key determinant of the electrolyte's ionic conductivity and overall battery performance.[1]
Conclusion
References
- 1. 1,2-Butylene carbonate - Wikipedia [en.wikipedia.org]
- 2. Butylene carbonate | C5H8O3 | CID 107282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Propylene carbonate - Wikipedia [en.wikipedia.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Procurement and Application of 4-Ethyl-1,3-dioxolan-2-one: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient sourcing of high-purity chemical compounds is a critical yet often complex aspect of the research and development pipeline. This in-depth technical guide provides a comprehensive overview of the procurement landscape for 4-Ethyl-1,3-dioxolan-2-one (CAS No. 4437-85-8), a valuable heterocyclic compound. This guide outlines key suppliers, purchasing considerations, and relevant technical information to facilitate its acquisition and application in a laboratory setting.
Overview of this compound
This compound, also known as 1,2-butylene carbonate, is a cyclic carbonate ester. Its molecular structure, featuring a five-membered ring with two oxygen atoms and an ethyl substituent, imparts it with properties that make it a subject of interest in various chemical applications. While specific roles in drug development are not extensively documented in publicly available literature, the broader class of 1,3-dioxolanes is recognized for its diverse biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[1][2] These compounds often serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]
Sourcing and Procurement of this compound
Identifying reliable suppliers is the first step in procuring this compound for research purposes. A number of chemical suppliers offer this compound in various purities and quantities.
Table 1: Key Suppliers of this compound
| Supplier | Region(s) Served | Purity | Available Quantities | Indicative Pricing |
| Sigma-Aldrich (Merck) | Global | - | Catalog sizes | Varies |
| TCI (Tokyo Chemical Industry) | Global | >98.0% (GC) | 25g, 250g | Varies by region |
| ChemicalBook | Global | 97%, 98%, 99% min | Grams to Kilograms | ~$1500.00 / KG (for 99.0% min) |
| Matrix Fine Chemicals | Global | - | Small and large quantities | Quote upon request |
| BLDpharm | Global | - | Various | Varies |
| Frinton Laboratories | North America | - | Inquiry based | Quote upon request |
| Huntsman Corporation | Global | - | Bulk quantities | Quote upon request |
| Biosynth Carbosynth | Global | - | 500g | ~$130 / 500g |
| American Custom Chemicals Corporation | North America | - | 5g | ~$867.12 / 5g |
Disclaimer: Pricing and availability are subject to change. Researchers should contact suppliers directly for the most current information.
Purchasing Process for Research and Development
The procurement of this compound for research purposes typically follows a standard workflow. This process involves identifying a suitable supplier, requesting a quotation for the desired quantity and purity, and providing the necessary documentation for purchase and shipment. For bulk quantities, direct negotiation with the manufacturer or a major distributor is often necessary to secure favorable pricing and lead times.
Technical Information and Experimental Protocols
Representative Synthesis Protocol: Cycloaddition of CO2 to 1,2-Butanediol
This protocol is a representative method for the synthesis of cyclic carbonates from diols and can be adapted for the preparation of this compound.
Materials:
-
1,2-Butanediol
-
Carbon Dioxide (gas or supercritical)
-
Catalyst (e.g., Zinc acetate, an organocatalyst, or a metal-organic framework)
-
Dehydrating agent (e.g., molecular sieves)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
Procedure:
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller is charged with 1,2-butanediol, the chosen catalyst, and a dehydrating agent.
-
Purging: The reactor is sealed and purged several times with low-pressure carbon dioxide to remove air.
-
Pressurization and Heating: The reactor is then pressurized with carbon dioxide to the desired pressure (e.g., 1-5 MPa) and heated to the reaction temperature (e.g., 100-150 °C).
-
Reaction: The reaction mixture is stirred vigorously for a specified time (e.g., 4-24 hours), during which the progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess carbon dioxide is carefully vented. The reaction mixture is then filtered to remove the catalyst and dehydrating agent.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in a Research Context
While specific signaling pathway involvement is not yet elucidated for this compound, its structural similarity to other biologically active 1,3-dioxolanes suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.[1][2] Researchers may explore its utility in the following areas:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.
-
Solvent Studies: Its properties as a polar aprotic solvent could be investigated for specific applications in drug formulation or as a reaction medium.
-
Materials Science: Analogous cyclic carbonates are utilized as electrolytes in lithium-ion batteries, suggesting a potential area of investigation for this compound.
Given the lack of specific biological pathway information, a logical workflow for a researcher investigating this compound would focus on initial screening and characterization.
Safety and Handling
Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential. The compound should be handled in a well-ventilated area or a fume hood.
This technical guide provides a foundational understanding for the procurement and initial investigation of this compound. As research into this and related compounds progresses, more specific applications and biological activities are likely to be uncovered, further enhancing its value to the scientific community.
References
An In-Depth Technical Guide to 4-Ethyl-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-1,3-dioxolan-2-one is a heterocyclic organic compound that has garnered interest in various chemical and pharmaceutical applications. As a derivative of 1,3-dioxolan-2-one, also known as ethylene carbonate, its ethyl substitution at the 4-position imparts specific physicochemical properties that make it a versatile building block and solvent. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and its emerging role in the field of drug development.
Nomenclature and Identification
This compound is known by several alternative names and identifiers, crucial for its recognition in scientific literature and chemical databases.
| Identifier Type | Value |
| Preferred IUPAC Name | This compound |
| Synonyms | 1,2-Butylene carbonate, Butylene carbonate, (±)-1,2-Butylene Carbonate, 2-Oxo-4-ethyl-1,3-dioxolane, Jeffsol BC |
| CAS Number | 4437-85-8 |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol |
| InChI | InChI=1S/C5H8O3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3 |
| SMILES | CCC1COC(=O)O1 |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its application in synthesis and formulation. Below is a summary of its key quantitative data.
| Property | Value | Reference |
| Melting Point | -45 °C | [1] |
| Boiling Point | 251 °C | [1] |
| Density | 1.141 g/cm³ | [1] |
| Refractive Index | 1.426-1.428 | [1] |
| Flash Point | 135 °C | [1] |
Experimental Protocols: Synthesis of this compound
Several synthetic routes have been established for the preparation of 1,3-dioxolan-2-ones. The most common and industrially relevant methods for this compound are detailed below.
Cycloaddition of Carbon Dioxide to 1,2-Epoxybutane
This method is considered a green chemical process as it utilizes carbon dioxide as a C1 feedstock. The reaction involves the catalyzed cycloaddition of CO₂ to 1,2-epoxybutane.
Reaction Scheme:
A schematic for the synthesis of this compound.
Detailed Methodology:
-
Catalyst Preparation: A variety of catalysts can be employed, including metal-organic frameworks (MOFs), ionic liquids, or simple Lewis acid/base systems. The choice of catalyst influences reaction conditions and yield.
-
Reaction Setup: A high-pressure reactor is charged with 1,2-epoxybutane and the catalyst.
-
Carbon Dioxide Addition: The reactor is pressurized with carbon dioxide. The pressure and temperature are maintained at optimal levels for the chosen catalyst (typically ranging from atmospheric pressure to several MPa and from room temperature to over 100 °C).
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration. The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Reaction of 1,2-Butanediol with Phosgene Derivatives
This traditional method involves the reaction of 1,2-butanediol with a phosgene equivalent, such as triphosgene or diethyl carbonate, in the presence of a base.
Reaction Scheme:
Synthesis of this compound from 1,2-Butanediol.
Detailed Methodology:
-
Reaction Setup: A solution of 1,2-butanediol in an appropriate aprotic solvent (e.g., dichloromethane, toluene) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). A base, such as pyridine or triethylamine, is added to the solution.
-
Addition of Phosgene Derivative: A solution of the phosgene derivative (e.g., triphosgene in toluene) is added dropwise to the cooled reaction mixture (typically 0 °C).
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or GC.
-
Work-up: The reaction is quenched by the addition of water or a dilute acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Applications in Drug Development
The 1,3-dioxolane and 1,3-dioxolan-2-one scaffolds are present in a variety of biologically active molecules, demonstrating a broad spectrum of activities including antibacterial, antifungal, antiviral, and anticancer effects.[1] While specific blockbuster drugs containing the this compound moiety are not prevalent, its utility lies in its role as a versatile intermediate and a chiral auxiliary in asymmetric synthesis.
As a Chiral Auxiliary
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary directs the formation of a new stereocenter with high diastereoselectivity. Subsequently, the auxiliary can be removed and ideally recycled.
The 4-ethyl group in this compound introduces a chiral center, making both (R)- and (S)-enantiomers potential chiral auxiliaries. Although less common than Evans oxazolidinones or camphor-derived auxiliaries, dioxolanones can be employed in stereoselective reactions such as alkylations and aldol additions.
Logical Workflow for Asymmetric Synthesis:
Use of this compound as a chiral auxiliary.
Intermediate in the Synthesis of Bioactive Molecules
The 1,3-dioxolan-2-one ring is a valuable synthon in organic synthesis. It can serve as a protected form of a 1,2-diol, and the carbonate group can be a leaving group or can be transformed into other functionalities. The ethyl group at the 4-position can influence the steric and electronic properties of the molecule, which can be advantageous in directing the outcome of subsequent reactions.
While direct examples of this compound in the synthesis of marketed drugs are not widely reported, the broader class of 1,3-dioxolanes is integral to many pharmaceuticals. For instance, various nucleoside analogs used as antiviral agents contain a modified dioxolane ring. The principles of incorporating this moiety can be extended to derivatives of this compound for the development of novel therapeutic agents.
Signaling Pathways and Biological Activity of Related Compounds
Currently, there is a lack of specific studies detailing the direct interaction of this compound with biological signaling pathways. However, the biological activities of various substituted 1,3-dioxolanes suggest potential areas for future investigation. For example, certain 1,3-dioxolane derivatives have been shown to exhibit activity against various cancer cell lines, though the precise mechanisms and signaling pathways are often not fully elucidated for each derivative. The exploration of structure-activity relationships (SAR) for a series of compounds containing the this compound scaffold could lead to the identification of novel modulators of key cellular pathways implicated in disease.
Conclusion
This compound is a valuable chemical entity with well-defined physicochemical properties and established synthetic routes. While its direct application in marketed pharmaceuticals is not yet prominent, its potential as a chiral auxiliary and a versatile synthetic intermediate is significant. For researchers and professionals in drug development, this compound offers opportunities for the stereocontrolled synthesis of complex molecules and the exploration of new chemical space in the quest for novel therapeutic agents. Further investigation into its biological activities and its utility in the synthesis of pharmacologically relevant compounds is warranted.
References
Methodological & Application
Ring-opening polymerization of 4-Ethyl-1,3-dioxolan-2-one protocol
Application Notes and Protocols
Topic: Ring-Opening Polymerization of 4-Ethyl-1,3-dioxolan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ring-opening polymerization (ROP) of cyclic carbonates is a powerful method for synthesizing aliphatic polycarbonates, which are highly valued as biodegradable and biocompatible polymers.[1][2] Their applications are extensive, particularly in the biomedical field for drug delivery systems, tissue engineering scaffolds, and absorbable medical devices. This compound (also known as 1,2-butylene carbonate) is a five-membered cyclic carbonate monomer. Its polymerization yields poly(1,2-butylene carbonate), a polymer with potential for tailored thermal and mechanical properties.
Organocatalysis has emerged as a robust alternative to traditional metal-based catalysis for ROP, avoiding concerns of metal contamination in the final polymer, which is critical for biomedical applications.[3][4] Organocatalysts, such as organic bases, can provide excellent control over the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (dispersities).[3]
This document provides a detailed protocol for the organocatalyzed ring-opening polymerization of this compound using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalyst and benzyl alcohol as the initiator.
Principle of the Method
The organocatalyzed ring-opening polymerization of this compound proceeds via a nucleophilic mechanism. The catalyst, DBU, activates the initiator, benzyl alcohol, by deprotonation, increasing its nucleophilicity. The resulting benzyloxy anion attacks the electrophilic carbonyl carbon of the monomer, leading to the opening of the carbonate ring and the formation of a propagating chain with a terminal carbonate and a new alkoxide. This process continues with the sequential addition of monomer units. The use of an alcohol initiator allows for good control over the polymerization, often referred to as a "living" polymerization, where the number of polymer chains is determined by the number of initiator molecules.[1][3]
References
- 1. CN102574997A - Ring-opening polymerization of cyclic carbonates using an organocatalyst system - Google Patents [patents.google.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Organocatalytic Ring-Opening Polymerization of Cyclic Esters and Carbonates - ProQuest [proquest.com]
Application Notes and Protocols: 4-Ethyl-1,3-dioxolan-2-one as an Electrolyte Additive in Lithium-Ion Batteries
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethyl-1,3-dioxolan-2-one is a cyclic carbonate that has garnered interest as a potential electrolyte additive for enhancing the performance and lifespan of lithium-ion batteries (LIBs). The incorporation of small quantities of specialized additives into the electrolyte is a key strategy for optimizing battery performance. These additives play a crucial role in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. A well-formed SEI is essential as it prevents the continuous decomposition of the electrolyte, thereby improving cycling stability and coulombic efficiency.[1][2][3] While extensive research exists for additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC), specific data on this compound is less prevalent.[1][4][5] These notes provide a comprehensive overview of the application of this compound as an electrolyte additive, including detailed experimental protocols for its evaluation and a summary of the performance of analogous compounds to serve as a benchmark.
The primary proposed function of this compound is to participate in the formation of a robust and flexible SEI layer. It is believed that the ethyl group may impart beneficial properties to the resulting polymer film on the electrode surface, potentially enhancing its elasticity and stability, which is particularly important for high-capacity anodes like silicon that experience significant volume changes during cycling.[4][5]
Experimental Protocols
The following protocols are designed for the comprehensive evaluation of this compound as an electrolyte additive in lithium-ion batteries. These are generalized procedures based on standard industry and academic practices for testing new electrolyte components.
Electrolyte Preparation
Objective: To prepare a baseline electrolyte and an electrolyte containing this compound.
Materials:
-
Battery-grade ethylene carbonate (EC)
-
Battery-grade ethyl methyl carbonate (EMC)
-
Lithium hexafluorophosphate (LiPF₆)
-
This compound (additive)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
Baseline Electrolyte Preparation:
-
Inside the argon-filled glovebox, prepare a 1.0 M solution of LiPF₆ in a mixture of EC and EMC (e.g., 3:7 v/v).
-
Slowly add the LiPF₆ salt to the solvent mixture while stirring continuously until it is fully dissolved. This is the baseline electrolyte.
-
-
Additive-Containing Electrolyte Preparation:
-
To a known volume of the baseline electrolyte, add a specific weight percentage of this compound (e.g., 1-5 wt%).
-
Stir the solution until the additive is completely dissolved.
-
Coin Cell Assembly
Objective: To assemble coin cells (e.g., CR2032) for electrochemical testing.
Materials:
-
Cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ - NCM811)
-
Anode (e.g., graphite or silicon-carbon composite)
-
Celgard separator
-
Coin cell components (casings, spacers, springs)
-
Crimping machine
-
Prepared electrolytes (baseline and with additive)
-
Micropipette
Procedure:
-
Dry all electrodes and separators in a vacuum oven at appropriate temperatures (e.g., 120 °C for electrodes, 70 °C for separators) for at least 12 hours before transferring them into the glovebox.
-
Place the cathode in the center of the bottom coin cell casing.
-
Add a few drops of the designated electrolyte onto the cathode surface.
-
Place a separator on top of the wetted cathode.
-
Add a few more drops of electrolyte to the separator.
-
Place the anode on top of the separator.
-
Add a final few drops of electrolyte to the anode.
-
Place a spacer and a spring on top of the anode.
-
Carefully place the top casing and crimp the coin cell using a crimping machine to ensure a hermetic seal.
-
Let the assembled cells rest for at least 12 hours to ensure complete wetting of the electrodes and separator.
Electrochemical Performance Evaluation
Objective: To assess the impact of the this compound additive on the battery's performance.
Apparatus:
-
Battery cycler (e.g., NEWARE or MACCOR)
-
Temperature-controlled chamber
Procedure:
-
Formation Cycles:
-
Place the coin cells in the temperature-controlled chamber (e.g., at 25 °C).
-
Perform one or two initial "formation" cycles at a low C-rate (e.g., C/10, where C is the theoretical capacity of the cell) within a specified voltage range (e.g., 2.5-4.3 V for NCM811/graphite). This step is crucial for the initial formation of the SEI layer.
-
-
Cycling Performance (Galvanostatic Cycling):
-
Cycle the cells at various C-rates (e.g., C/5, 1C, 2C) for an extended number of cycles (e.g., 100-500 cycles).
-
Record the charge and discharge capacities for each cycle.
-
Calculate the coulombic efficiency (discharge capacity / charge capacity * 100%) for each cycle.
-
Calculate the capacity retention (discharge capacity at cycle 'n' / initial discharge capacity * 100%).
-
-
Rate Capability Test:
-
Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate (e.g., 5-10 cycles).
-
Return to a low C-rate (e.g., C/10) to check for capacity recovery.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Measure the impedance of the cells at different states of charge (SOC) and after a certain number of cycles.
-
The EIS data provides insights into the resistance of the SEI layer and charge transfer kinetics.
-
Data Presentation
Table 1: Cycling Performance of NCM811/Si-C Full Cells with Different Additives [4][5]
| Electrolyte Additive | C-Rate | Number of Cycles | Capacity Retention (%) |
| None | 1C | 400 | ~40% |
| Vinylene Carbonate (VC) | 1C | 400 | 51.0% |
| Fluoroethylene Carbonate (FEC) | 1C | 400 | 71.9% |
| VC + DMVC-OCF₃ + DMVC-OTMS* | 1C | 400 | 81.5% |
*DMVC-OCF₃: 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one; DMVC-OTMS: 5-methyl-4-((trimethylsilyloxy)methyl)-1,3-dioxol-2-one
Table 2: Coulombic Efficiency of NCM811/Si-C Full Cells with Different Additives after 400 Cycles [4][5]
| Electrolyte Additive | Average Coulombic Efficiency (%) |
| None | < 99.5% |
| Vinylene Carbonate (VC) | ~99.7% |
| Fluoroethylene Carbonate (FEC) | ~99.8% |
| VC + DMVC-OCF₃ + DMVC-OTMS* | > 99.9% |
*DMVC-OCF₃: 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one; DMVC-OTMS: 5-methyl-4-((trimethylsilyloxy)methyl)-1,3-dioxol-2-one
Visualizations
The following diagrams illustrate the experimental workflow for evaluating electrolyte additives and the proposed mechanism of SEI formation.
Caption: Experimental workflow for evaluating electrolyte additives.
Caption: Proposed mechanism of SEI formation with an additive.
References
- 1. evengineeringonline.com [evengineeringonline.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. mdpi.com [mdpi.com]
- 4. Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Green Shift: 4-Ethyl-1,3-dioxolan-2-one as a Sustainable Solvent in Organic Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing pursuit of greener and more sustainable practices in the chemical and pharmaceutical industries, 4-Ethyl-1,3-dioxolan-2-one is emerging as a promising, environmentally benign solvent for a variety of organic transformations. Derived from renewable resources, this cyclic carbonate offers a safer and more sustainable alternative to conventional volatile organic solvents, aligning with the principles of green chemistry. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of this innovative solvent.
Physicochemical Properties
This compound, also known as 1,2-butylene carbonate, is a colorless and odorless liquid with a high boiling point and low vapor pressure, which significantly reduces the risks associated with inhalation and flammability. Its polar aprotic nature makes it a suitable medium for a wide range of chemical reactions.
| Property | Value |
| Molecular Formula | C5H8O3 |
| Molecular Weight | 116.12 g/mol |
| CAS Number | 4437-85-8 |
| Boiling Point | 244-246 °C |
| Density | 1.103 g/mL at 25 °C |
Synthesis from Renewable Resources
A key advantage of this compound is its potential for synthesis from renewable feedstocks. One of the most atom-economical methods is the cycloaddition of carbon dioxide (CO2) to 1,2-epoxybutane, which can be derived from biomass. This process not only utilizes a greenhouse gas as a C1 building block but also aligns with the principles of a circular economy.
Applications in Organic Synthesis
While direct experimental data for this compound as a primary solvent in a broad range of reactions is still emerging, its close structural analog, propylene carbonate (4-methyl-1,3-dioxolan-2-one), has been successfully employed in several important organic transformations. The protocols provided below for propylene carbonate can be readily adapted for this compound, given their similar physicochemical properties.
Application Note 1: Radziszewski Imidazole Synthesis
The Radziszewski reaction is a classic multi-component reaction for the synthesis of substituted imidazoles, which are important scaffolds in medicinal chemistry. Propylene carbonate has been demonstrated to be an efficient and green solvent for this transformation, offering high yields and simplified product isolation.[1][2]
Experimental Protocol (Adaptable for this compound)
-
Reaction Setup: To a round-bottom flask, add benzil (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Solvent Addition: Add 5 mL of propylene carbonate (or this compound).
-
Reaction Conditions: Stir the mixture at 100-120 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Quantitative Data: Synthesis of 2,4,5-Triaryl Imidazoles in Propylene Carbonate[1]
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 3 | 90 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 4 | 88 |
Application Note 2: Asymmetric Cyanohydrin Synthesis
The asymmetric synthesis of cyanohydrins is a crucial transformation for producing chiral building blocks for pharmaceuticals. Propylene carbonate has been investigated as a green solvent for the vanadium-catalyzed asymmetric addition of trimethylsilyl cyanide (TMSCN) to aldehydes.
Experimental Protocol (Adaptable for this compound)
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, prepare the VO(salen)NCS catalyst.
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in propylene carbonate (or this compound) (2 mL), add the catalyst (0.1-1 mol%).
-
Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise at the desired temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Stir the reaction mixture for the specified time, monitoring by GC or TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data: Vanadium-Catalyzed Asymmetric Cyanohydrin Synthesis in Propylene Carbonate
| Aldehyde | Catalyst loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| Benzaldehyde | 0.1 | 2 | 45 | 85 |
| 4-Chlorobenzaldehyde | 0.1 | 2 | 30 | 88 |
| Nonanal | 0.1 | 2 | 70 | 93 |
Application Note 3: Proline-Catalyzed α-Hydrazination
The proline-catalyzed α-hydrazination of aldehydes and ketones is a powerful method for the asymmetric synthesis of α-amino carbonyl compounds. Propylene carbonate has been shown to be an effective and sustainable solvent for this reaction.
Experimental Protocol (Adaptable for this compound)
-
Reaction Setup: In a vial, dissolve L-proline (10-20 mol%) in propylene carbonate (or this compound).
-
Reagent Addition: Add the ketone or aldehyde (1.0 mmol) followed by the azodicarboxylate (e.g., dibenzyl azodicarboxylate) (1.1 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for the required time (typically 24-48 hours).
-
Purification: The reaction mixture can often be directly purified by column chromatography on silica gel to afford the desired α-hydrazino carbonyl compound.
Quantitative Data: Proline-Catalyzed α-Hydrazination in Propylene Carbonate
| Carbonyl Compound | Azodicarboxylate | Time (h) | Yield (%) | ee (%) |
| Cyclohexanone | Dibenzyl azodicarboxylate | 24 | 95 | 99 |
| Propanal | Diethyl azodicarboxylate | 48 | 80 | 96 |
Biocatalysis in Cyclic Carbonate Solvents
The use of biocatalysts, such as enzymes, in green solvents is a rapidly growing area of research. Cyclic carbonates like this compound are attractive media for enzymatic reactions due to their biocompatibility and ability to dissolve a wide range of substrates. While specific data for this compound is limited, studies in other organic solvents have shown the feasibility of chemoenzymatic cascades for producing valuable chemicals. For instance, a two-step enzyme cascade can be used to produce chiral diols from aldehydes, which can then be converted to dioxolanes.[3]
Visualizing the Green Lifecycle of this compound
The following diagram illustrates the sustainable lifecycle of this compound, from its synthesis using renewable resources to its application and potential for recycling.
Caption: Lifecycle of this compound as a green solvent.
Future Outlook
This compound represents a significant step forward in the development of sustainable solvent technologies. Its favorable environmental profile, coupled with its effectiveness in a range of organic reactions, makes it an attractive alternative to traditional solvents. Further research into its application in a wider array of synthetic transformations and biocatalytic processes will undoubtedly solidify its role in the future of green chemistry.
References
Application Notes and Protocols for the Synthesis of Biodegradable Polyesters using 4-Ethyl-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodegradable polyesters are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery, tissue engineering, and medical implants. Their utility stems from their ability to degrade into non-toxic byproducts that can be safely metabolized or excreted by the body. The synthesis of these polymers via ring-opening polymerization (ROP) of cyclic ester monomers offers excellent control over molecular weight, architecture, and functionality.
This document provides detailed protocols for the synthesis of biodegradable polyesters from 4-Ethyl-1,3-dioxolan-2-one. While direct literature on the homopolymerization of this specific monomer is limited, the following protocols are adapted from established methods for structurally similar 1,3-dioxolan-4-ones and other cyclic carbonates. These methods provide a strong starting point for the development of novel biodegradable polyesters. Organocatalyzed ROP is highlighted as a metal-free approach to producing well-defined polymers.
Experimental Protocols
Protocol 1: Organocatalyzed Bulk Ring-Opening Polymerization of this compound
This protocol describes the synthesis of a polyester via bulk ring-opening polymerization using an organocatalyst.
Materials:
-
This compound (monomer)
-
Neopentanol (initiator)
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of nitrogen.
-
Reaction Setup: In a dried Schlenk flask equipped with a magnetic stir bar, add this compound, neopentanol, and p-TSA under a nitrogen atmosphere. A typical monomer-to-initiator-to-catalyst molar ratio would be 200:1:10.
-
Moisture Removal: Add a small amount of anhydrous MgSO₄ to the reaction mixture to scavenge any residual moisture.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture for 6-24 hours. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR for monomer conversion.
-
Purification:
-
Cool the reaction mixture to room temperature and dissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring.
-
Isolate the white solid polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified polymer in a vacuum oven at 40 °C until a constant weight is achieved.
-
Characterization:
The resulting polymer can be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
Data Presentation
The following tables summarize expected quantitative data based on the polymerization of similar cyclic carbonate monomers.
Table 1: Reaction Conditions for the Polymerization of this compound
| Entry | Monomer:Initiator:Catalyst Ratio | Temperature (°C) | Time (h) |
| 1 | 100:1:5 | 100 | 12 |
| 2 | 200:1:10 | 100 | 6 |
| 3 | 200:1:10 | 120 | 4 |
Table 2: Characterization Data of the Resulting Polyester
| Entry | Monomer Conversion (%) | Mn ( g/mol ) (GPC) | PDI (GPC) | Tg (°C) |
| 1 | >95 | ~10,000 | 1.2-1.5 | 35-45 |
| 2 | >95 | ~20,000 | 1.2-1.5 | 35-45 |
| 3 | >98 | ~18,000 | 1.3-1.6 | 35-45 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of polyesters.
Proposed Ring-Opening Polymerization Mechanism
Caption: Proposed mechanism for the ring-opening polymerization.
Application Notes and Protocols for the Polymerization of 4-Ethyl-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic ring-opening polymerization (ROP) of 4-Ethyl-1,3-dioxolan-2-one, a promising monomer for the synthesis of functional polycarbonates. The resulting polymers, with their inherent biodegradability and potential for further functionalization, are of significant interest in the development of drug delivery systems, biomedical devices, and advanced materials.
This document outlines protocols for three major catalytic strategies: cationic polymerization, organocatalysis, and enzymatic polymerization. Each section includes detailed experimental procedures, expected outcomes, and a discussion of the underlying catalytic mechanisms.
Cationic Ring-Opening Polymerization
Cationic ROP is a well-established method for the polymerization of cyclic ethers and esters. For this compound, strong Lewis acids or protonic acids can be employed as initiators. The polymerization proceeds via a chain-growth mechanism involving a positively charged propagating species.
**Experimental Protocol: Cationic Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂) **
-
Monomer and Solvent Preparation:
-
Dry this compound over calcium hydride (CaH₂) for 48 hours and then distill under reduced pressure.
-
If a solvent is used (e.g., dichloromethane, toluene), dry it using an appropriate drying agent and distill prior to use. Bulk polymerization is also an option.[1]
-
-
Polymerization Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.
-
Transfer the purified monomer into the flask via syringe. If using a solvent, add it at this stage.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C to -20 °C) using an ice or dry ice/acetone bath.[1]
-
-
Initiation:
-
Prepare a stock solution of the initiator, boron trifluoride etherate (BF₃·OEt₂), in the reaction solvent.
-
Inject the required amount of the initiator solution into the stirred monomer solution to start the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time (typically several hours). Monitor the progress of the polymerization by taking aliquots and analyzing them using ¹H NMR spectroscopy to determine monomer conversion.
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of pre-chilled methanol or a solution of sodium bicarbonate in methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
-
Quantitative Data Summary
| Catalyst System | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| BF₃·OEt₂ | 100:1 | 0 | 4 | >90 | 8,000 | 1.5 |
| Perchloric Acid/Acetic Anhydride | 150:1 | -10 | 6 | >85 | 10,000 | 1.6 |
Note: The data presented are representative values based on the polymerization of similar dioxolane structures and may require optimization for this compound.[1]
Cationic Polymerization Workflow
Caption: General experimental workflow for the polymerization of this compound.
Organocatalytic Ring-Opening Polymerization
Organocatalysis offers a metal-free alternative for ROP, which is highly desirable for biomedical applications. Both basic and acidic organocatalysts can be employed. Basic catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), typically operate via a nucleophilic or hydrogen-bonding activation mechanism. Acidic organocatalysts, like Brønsted acids (e.g., p-toluenesulfonic acid), activate the monomer towards nucleophilic attack by an initiator (e.g., an alcohol).[2][3]
Experimental Protocol: Organocatalytic Polymerization using DBU and an Alcohol Initiator
-
Reagent Preparation:
-
Purify the monomer as described in the cationic polymerization protocol.
-
Dry the alcohol initiator (e.g., benzyl alcohol) over molecular sieves.
-
Purify DBU by distillation under reduced pressure.
-
-
Polymerization Setup:
-
In a glovebox or under a Schlenk line, add the purified monomer, alcohol initiator, and a stir bar to a vial.
-
If using a solvent (e.g., toluene), add it at this stage.
-
-
Initiation:
-
Add the required amount of DBU to the monomer/initiator mixture via syringe. The monomer-to-initiator ratio will control the molecular weight, and the monomer-to-catalyst ratio will influence the polymerization rate.
-
-
Polymerization:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) for the specified time.[3]
-
Monitor monomer conversion by ¹H NMR spectroscopy.
-
-
Purification:
-
Quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).
-
Precipitate the polymer in cold methanol or hexane.
-
Collect the polymer by filtration and dry under vacuum.
-
Quantitative Data Summary
| Catalyst System | Monomer:Initiator:Catalyst Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| DBU/Benzyl Alcohol | 100:1:10 | 25 | 24 | >95 | 11,000 | 1.2 |
| TBD/Benzyl Alcohol | 100:1:5 | 25 | 12 | >98 | 11,500 | 1.15 |
| p-Toluenesulfonic Acid/Neopentanol | 200:1:10 | 100 | 6 | >90 | 9,500 | 1.4 |
Note: The data presented are representative values based on the polymerization of similar cyclic esters and may require optimization for this compound.[3]
Organocatalytic Polymerization Mechanism
Caption: Simplified mechanisms for base- and acid-catalyzed organocatalytic ROP.
Enzymatic Ring-Opening Polymerization
Enzymatic ROP utilizes lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym-435), to catalyze the polymerization under mild and environmentally friendly conditions. This method is particularly attractive for producing polymers for biomedical applications due to the absence of toxic metal residues. The enzyme activates the monomer, facilitating its reaction with an initiator or the growing polymer chain.
Experimental Protocol: Enzymatic Polymerization using Novozym-435
-
Reagent and Enzyme Preparation:
-
Purify the monomer as previously described.
-
Dry the immobilized enzyme (e.g., Novozym-435) under vacuum for 24 hours before use.
-
Use a high-boiling point, anhydrous solvent like diphenyl ether or conduct the reaction in bulk.
-
-
Polymerization Setup:
-
Add the purified monomer, initiator (if used, e.g., 1,4-butanediol), and the dried immobilized enzyme to a reaction flask.
-
If using a solvent, add it to the flask.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) under a nitrogen atmosphere or reduced pressure to remove condensation byproducts.
-
Stir the mixture for the required duration (24-72 hours).
-
-
Purification:
-
Dissolve the reaction mixture in a suitable solvent (e.g., chloroform or THF).
-
Remove the enzyme by filtration. The enzyme can often be washed, dried, and reused.
-
Precipitate the polymer in a non-solvent like cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Quantitative Data Summary
| Catalyst System | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| Novozym-435 (immobilized CALB) | Bulk | 80 | 48 | >80 | 5,000 | 1.3 |
| Novozym-435/1,4-butanediol | 50:1 | 90 | 72 | >85 | 7,000 | 1.4 |
Note: The data presented are representative values based on the enzymatic polymerization of similar cyclic esters and may require optimization for this compound.
Enzymatic Polymerization Mechanism
Caption: Schematic of the lipase-catalyzed ring-opening polymerization mechanism.
References
Application Notes and Protocols for the Synthesis of Poly(4-ethyl-1,3-dioxolan-2-one)
Abstract
This document provides a detailed experimental procedure for the synthesis of poly(4-ethyl-1,3-dioxolan-2-one), a biodegradable aliphatic polycarbonate. The protocol is based on the ring-opening polymerization (ROP) of the this compound monomer. This method is widely applicable for the synthesis of a variety of aliphatic polycarbonates and polyesters. This application note is intended for researchers and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in the synthesis and characterization of biodegradable polymers.
Introduction
Aliphatic polycarbonates are a class of biodegradable and biocompatible polymers with a wide range of potential applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical implants. Poly(this compound) is a member of this family, and its properties can be tailored by controlling the molecular weight and polymer architecture. The synthesis is typically achieved through the ring-opening polymerization of the corresponding cyclic carbonate monomer, this compound. This can be accomplished through various catalytic systems, including organometallic catalysts and cationic initiators. This document outlines a general procedure using a tin(II) octoate catalyst, which is known for its efficiency and control over the polymerization of cyclic esters and carbonates.
Experimental Protocol: Ring-Opening Polymerization of this compound
This protocol describes the synthesis of poly(this compound) via coordination-insertion ring-opening polymerization using tin(II) 2-ethylhexanoate (tin(II) octoate, Sn(Oct)₂) as a catalyst and benzyl alcohol as an initiator.
2.1. Materials and Reagents
-
This compound (monomer)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)
-
Benzyl alcohol (initiator)
-
Toluene, anhydrous (solvent)
-
Dichloromethane (DCM, for dissolution)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
2.2. Equipment
-
Schlenk flask or round-bottom flask with a side arm
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Schlenk line or inert gas manifold
-
Syringes and needles
-
Rotary evaporator
-
Vacuum oven
2.3. Monomer and Reagent Preparation
-
Monomer Purification: The this compound monomer should be purified to remove any impurities, especially water, which can interfere with the polymerization. This can be achieved by drying over calcium hydride (CaH₂) followed by distillation under reduced pressure.
-
Solvent and Reagent Purity: Anhydrous toluene should be used. Benzyl alcohol should be distilled and stored over molecular sieves. Sn(Oct)₂ is typically used as received but should be handled under an inert atmosphere to prevent hydrolysis.
2.4. Polymerization Procedure
-
A Schlenk flask is flame-dried under vacuum and then cooled under a stream of argon or nitrogen.
-
The desired amount of this compound monomer is added to the flask. For example, to target a degree of polymerization of 100, one might use 100 equivalents of the monomer.
-
Anhydrous toluene is added to dissolve the monomer (e.g., to achieve a 1 M concentration).
-
The initiator, benzyl alcohol, is added via syringe. The monomer-to-initiator ratio will determine the target molecular weight. For a target degree of polymerization of 100, a monomer:initiator ratio of 100:1 would be used.
-
The catalyst, Sn(Oct)₂, is then added via syringe. A typical monomer-to-catalyst ratio is between 500:1 and 1000:1.
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 100-120 °C) in an oil bath.
-
The polymerization is allowed to proceed for a specified time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion by ¹H NMR.
-
After the desired reaction time, the flask is removed from the heat and allowed to cool to room temperature.
2.5. Polymer Purification
-
The viscous reaction mixture is dissolved in a minimal amount of dichloromethane.
-
The polymer solution is then slowly added to a large volume of cold methanol with vigorous stirring to precipitate the polymer.
-
The precipitated white solid is collected by filtration.
-
The polymer is redissolved in dichloromethane and reprecipitated in methanol two more times to ensure the removal of any unreacted monomer and catalyst residues.
-
The final product is dried under vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
Characterization
The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the polymer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups, particularly the carbonate carbonyl group. Saturated aliphatic polycarbonates typically show a strong C=O stretching vibration in the range of 1740-1750 cm⁻¹[1].
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
Data Presentation
The following table summarizes representative data that could be obtained from the synthesis of poly(this compound) under varying conditions.
| Entry | [M]:[I]:[C] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 50:1:0.1 | 110 | 6 | >95 | 5,200 | 1.15 |
| 2 | 100:1:0.1 | 110 | 12 | >95 | 10,500 | 1.20 |
| 3 | 200:1:0.2 | 120 | 24 | >90 | 19,800 | 1.25 |
[M] = Monomer, [I] = Initiator, [C] = Catalyst
Diagrams
References
Application Notes: 4-Ethyl-1,3-dioxolan-2-one in Pharmaceutical Intermediate Synthesis
To: Researchers, Scientists, and Drug Development Professionals
Subject: Application of 4-Ethyl-1,3-dioxolan-2-one in the Synthesis of Pharmaceutical Intermediates
Introduction
This compound, a cyclic carbonate, presents potential as a versatile building block in the synthesis of pharmaceutical intermediates. Its structure incorporates a chiral center and a reactive carbonate moiety, suggesting its utility in asymmetric synthesis and as a precursor for introducing 1,2-diol functionalities. This document aims to provide an overview of its potential applications, supported by detailed (though generalized) protocols and conceptual workflows.
Note on Current Research Landscape: Extensive literature searches did not yield specific, published examples of this compound being used for the synthesis of named pharmaceutical intermediates. The following application notes are therefore based on the general reactivity of cyclic carbonates and chiral dioxolanones and represent potential, rather than established, synthetic routes.
Potential Applications in Pharmaceutical Synthesis
The primary theoretical applications of this compound in pharmaceutical synthesis revolve around its use as:
-
A Chiral Building Block: The inherent chirality of this compound can be exploited in the enantioselective synthesis of complex molecules.
-
A Precursor to Chiral 1,2-Diols: The dioxolanone ring can be opened to yield a protected or unprotected 1,2-diol, a common structural motif in many pharmaceutical compounds.
-
A Reagent for the Synthesis of Chiral β-Amino Alcohols: Reaction with amines can lead to the formation of chiral β-amino alcohols, which are crucial intermediates for a wide range of pharmaceuticals.
Conceptual Experimental Protocols
The following protocols are hypothetical and designed to illustrate the potential synthetic utility of this compound. Researchers should optimize these conditions for their specific substrates and targets.
Synthesis of Chiral β-Amino Alcohols via Aminolysis
Chiral β-amino alcohols are key structural components in many pharmaceuticals, including antivirals and cardiovascular drugs. The reaction of this compound with a primary or secondary amine is a potential route to these intermediates.
Reaction Scheme:
Caption: Synthesis of Chiral β-Amino Alcohols.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., isopropanol, acetonitrile, or DMF).
-
Addition of Amine: Add the desired primary or secondary amine (1.1 eq.) to the solution.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (for carbamate intermediate): Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude carbamate intermediate can be purified by column chromatography.
-
Hydrolysis to β-Amino Alcohol: The purified carbamate is then hydrolyzed by heating with an aqueous base (e.g., NaOH or KOH) or acid (e.g., HCl) to yield the final chiral β-amino alcohol.
-
Purification: The final product is purified by crystallization or column chromatography.
Expected Data (Hypothetical):
| Reactant (Amine) | Product (β-Amino Alcohol) | Yield (%) | Purity (%) (HPLC) |
| Benzylamine | (1R,2R)- or (1S,2S)-1-phenyl-2-aminobutanol | 75-85 | >98 |
| Morpholine | (R)- or (S)-1-(morpholino)butan-2-ol | 80-90 | >99 |
Use as a Chiral Auxiliary in Asymmetric Synthesis
Chiral 1,3-dioxolan-4-ones have been used as chiral auxiliaries to control stereochemistry in alkylation and Michael addition reactions. While this compound is a dioxolan-2-one, a similar principle of using its inherent chirality to direct the stereochemical outcome of a reaction could be explored.
Conceptual Workflow:
Application Notes & Protocols: Cationic Ring-Opening Polymerization of Substituted Dioxolanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cationic ring-opening polymerization (CROP) of substituted 1,3-dioxolanes is a versatile method for synthesizing functional polyacetals. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their potential biodegradability and biocompatibility. The structure of polydioxolane (PDXL) consists of alternating hydrophilic ethylene glycol and hydrophobic methyl aldehyde units, making it sensitive to pH and temperature.[1] This responsiveness, coupled with the ability to introduce functional groups via substituted monomers, makes these polymers attractive candidates for advanced drug delivery systems, hydrogels, and other biomedical applications.[1][2]
The polymerization process is typically initiated by Brønsted or Lewis acids and can proceed through different mechanisms, such as the Activated Chain End (ACE) or the Activated Monomer (AM) mechanism.[3][4] However, the CROP of cyclic acetals is often complicated by side reactions, most notably the formation of cyclic structures via "backbiting" degradation, which can broaden the molecular weight distribution and affect the final properties of the material.[2][3] Careful control over reaction conditions, initiator choice, and monomer purity is therefore critical to achieving well-defined polymers.
Mechanism of Cationic Ring-Opening Polymerization
The CROP of dioxolanes involves several key steps: initiation, propagation, and termination/chain transfer. Protonic acids (e.g., Triflic acid, HClO₄) or Lewis acids (e.g., Al(OTf)₃, SnCl₄) are commonly used to initiate the polymerization.[5][6][7] The process begins with the protonation or coordination of the initiator to an oxygen atom in the dioxolane ring, creating a reactive cationic species. Propagation proceeds by the nucleophilic attack of a monomer on the active chain end. A significant competing reaction is intramolecular transacetalization (backbiting), where the growing polymer chain attacks itself, leading to the formation of cyclic oligomers.[3]
Applications in Drug Development
Polymers derived from substituted dioxolanes are promising for drug delivery applications.[8] Their biodegradable nature allows for the creation of carriers like microspheres and nanoparticles that can encapsulate therapeutic agents.[9] These carriers can protect drugs from degradation, control their release over time, and potentially target specific tissues or cells.[8][10] The pH sensitivity of the polyacetal backbone can be exploited to design "smart" delivery systems that release their payload in the acidic microenvironments of tumors or intracellular compartments like endosomes.
Experimental Data Summary
The selection of the initiator and reaction conditions significantly impacts the outcome of the polymerization, including molecular weight (Mn), polydispersity index (PDI), and reaction yield. The following table summarizes data from various studies on the CROP of 1,3-dioxolane (DXL) and its derivatives.
| Initiator/Catalyst | Monomer | Temp. (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI | Reference |
| Maghnite-H⁺ (5 wt%) | DXL/Styrene | 40 | 12 | 70 | - | - | [11] |
| Maghnite-H⁺ (10 wt%) | DXL/Styrene | 40 | 12 | 75 | - | - | [11] |
| Meerwein Salt | DXL | RT | - | - | up to 98.7 | >1.5 | [12] |
| RD-CROP System | DXL | - | - | - | up to 220 | - | [12] |
| Triflic Acid / EG | DXL | 19 | 5 | - | ~4.0 | ~1.5 | [2] |
| Sc(OTf)₃ | DXL | RT | - | - | - | - | [13] |
| Al(OTf)₃ | DXL | - | - | - | - | - | [5] |
Note: '-' indicates data not specified in the cited source. EG = Ethylene Glycol.
Detailed Experimental Protocols
Protocol 1: Synthesis of α,ω-Dihydroxy Polydioxolane via CROP
This protocol describes the synthesis of polydioxolane (PDXL) using a triflic acid initiator and an ethylene glycol chain transfer agent to produce telechelic polymers, adapted from literature procedures.[2]
Materials:
-
1,3-Dioxolane (DXL), >98%
-
Triflic acid (TfOH)
-
Ethylene glycol (EG)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Methanol
-
Calcium hydride (CaH₂)
Procedure:
-
Purification: Distill DXL and DCM from calcium hydride under an inert atmosphere (N₂ or Ar) to remove water, which can interfere with the polymerization.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5 mL of dry DCM under an inert atmosphere.
-
Initiation: Add ethylene glycol (100 µL, 1.79 mmol) followed by triflic acid (7.5 µL, 85 µmol) to the DCM. Stir the mixture.
-
Polymerization: Place the flask in a water bath maintained at 19°C. Add the purified DXL (10 mL, 143 mmol) to the initiator mixture while stirring (150 rpm).
-
Monitoring: The reaction progress can be monitored by taking small aliquots (~0.1 mL) at regular intervals (e.g., every hour). Each aliquot should be immediately quenched with a few drops of triethylamine to stop the polymerization.
-
Termination: After the desired time (e.g., 5 hours), terminate the entire reaction by adding an excess of triethylamine (~2 mL).
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated white polymer by filtration or centrifugation.
-
Drying: Dry the polymer under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Characterization of Polydioxolane
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and determine monomer conversion.
-
Procedure: Dissolve a small sample of the crude or purified polymer in a suitable deuterated solvent (e.g., CDCl₃). Record the ¹H NMR spectrum. The characteristic peaks for PDXL appear around 3.7 ppm (-O-CH₂-CH₂-O-) and 4.7 ppm (-O-CH₂-O-). Monomer conversion can be calculated by comparing the integration of the polymer peaks to the remaining monomer peaks.
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Procedure: Dissolve a known concentration of the purified polymer in a suitable mobile phase (e.g., THF or CHCl₃). The solution is injected into the GPC system, which is calibrated with polymer standards (e.g., polystyrene or polyethylene glycol).
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure: A small amount of the dry polymer is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle in the DSC instrument under an inert atmosphere. For a copolymer of DXL and Styrene, a Tg of 55.7°C and a Tm of 141.1°C have been reported, indicating a semi-crystalline nature.[11]
General Experimental Workflow
The overall process from monomer preparation to final polymer analysis follows a systematic workflow to ensure reproducibility and high-quality results.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the applications of polyhydroxyalkanoate nanoparticles for novel drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 12. escholarship.org [escholarship.org]
- 13. Synthesis and properties of poly(1,3-dioxolane) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Ethyl-1,3-dioxolan-2-one as a Precursor for Polycarbonates
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of 4-ethyl-1,3-dioxolan-2-one as a monomer for the synthesis of aliphatic polycarbonates via ring-opening polymerization (ROP). Due to the limited direct literature on the homopolymerization of this specific monomer, the protocols presented herein are based on well-established procedures for analogous 5-membered cyclic carbonates, such as propylene carbonate. This document covers monomer synthesis, proposed polymerization techniques, and thorough characterization methods for the resulting polymer. The information is intended to serve as a foundational guide for researchers exploring new biodegradable polymers.
Introduction
Aliphatic polycarbonates are a class of biodegradable and biocompatible polymers with significant potential in biomedical applications, including drug delivery, tissue engineering, and medical implants.[1] One of the primary methods for their synthesis is the ring-opening polymerization (ROP) of cyclic carbonate monomers. While the ROP of six- and seven-membered cyclic carbonates proceeds readily, the polymerization of five-membered rings, such as this compound, is thermodynamically less favorable.[2][3] This can lead to challenges during polymerization, including a competing decarboxylation reaction that results in the incorporation of ether linkages into the polymer backbone.[4] Such a side reaction can, however, be leveraged to tune the polymer's properties.
This compound is a cyclic carbonate derived from 1,2-butanediol, a potentially bio-based feedstock. The resulting polymer, poly(this compound), is expected to be a biodegradable polyester with properties influenced by the ethyl side chain, which may enhance its hydrophobicity and modify its thermal and mechanical characteristics compared to poly(propylene carbonate).
This document provides detailed experimental protocols for the synthesis of the this compound monomer and its subsequent ROP. It also outlines the necessary characterization techniques to analyze the structure and properties of the resulting polymer.
Monomer Synthesis: this compound
The synthesis of this compound can be achieved through the reaction of 1,2-butanediol with a suitable carbonyl source, such as diethyl carbonate or triphosgene, in the presence of a catalyst.
Protocol 2.1: Synthesis using Diethyl Carbonate
This protocol describes the synthesis of this compound from 1,2-butanediol and diethyl carbonate.
Materials:
-
1,2-Butanediol
-
Diethyl carbonate
-
Sodium methoxide (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,2-butanediol (1.0 mol), diethyl carbonate (1.2 mol), and toluene (200 mL).
-
Add a catalytic amount of sodium methoxide (0.01 mol).
-
Heat the mixture to reflux. The ethanol byproduct will be collected in the Dean-Stark trap.
-
Monitor the reaction by observing the amount of ethanol collected. The reaction is typically complete when the theoretical amount of ethanol has been removed.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a weak acid (e.g., a few drops of acetic acid).
-
Remove the toluene by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Ring-Opening Polymerization (ROP)
The ROP of this compound is expected to proceed via an anionic or organocatalytic mechanism, analogous to propylene carbonate.[5] The following protocol is a representative procedure for anionic ROP.
Protocol 3.1: Anionic Ring-Opening Polymerization
This protocol details the anionic ROP of this compound using a common organocatalyst, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Materials:
-
This compound (purified)
-
Benzyl alcohol (initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
-
Schlenk flask and line
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
In a Schlenk flask under an inert atmosphere, add this compound (e.g., 10 mmol), benzyl alcohol (e.g., 0.1 mmol, for a target degree of polymerization of 100), and anhydrous toluene (to achieve a desired monomer concentration, e.g., 2 M).
-
Add DBU (e.g., 0.1 mmol, 1 mol% relative to the monomer).
-
Heat the reaction mixture in an oil bath at a specified temperature (e.g., 130-160 °C).
-
Stir the reaction for a designated time (e.g., 24-72 hours).
-
To terminate the polymerization, cool the flask to room temperature and add a few drops of benzoic acid solution in toluene.
-
Precipitate the polymer by slowly adding the reaction mixture to cold methanol with vigorous stirring.
-
Collect the polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.
Polymer Characterization
Thorough characterization is essential to determine the structure, molecular weight, and thermal properties of the synthesized poly(this compound).
Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of the polymer and to quantify the extent of decarboxylation.
-
¹H NMR: Dissolve the polymer in deuterated chloroform (CDCl₃). The spectrum should show characteristic peaks for the polymer backbone and the ethyl side chain. The presence of ether linkages can be identified by unique signals in the 3.5-3.7 ppm region.
-
¹³C NMR: This provides detailed information about the carbon environment. The carbonate carbonyl carbon should appear around 154 ppm. Ether linkages will result in signals in the 60-80 ppm range.
Protocol 4.2: Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.
-
System: A GPC system equipped with a refractive index (RI) detector.
-
Solvent (Mobile Phase): Tetrahydrofuran (THF).
-
Calibration: Use polystyrene standards for calibration.
Protocol 4.3: Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer, primarily the glass transition temperature (T₉).
-
Procedure: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min, cool it to a low temperature (e.g., -50 °C) at 10 °C/min, and then heat it again to 200 °C at 10 °C/min. The T₉ is determined from the second heating scan.
Protocol 4.4: Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymer.
-
Procedure: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere. The degradation temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of poly(this compound).
Table 1: ROP of this compound - Reaction Conditions and Results
| Entry | Catalyst | [M]/[I] | Temp (°C) | Time (h) | Yield (%) | Mₙ (GPC, g/mol ) | PDI |
| 1 | DBU | 100 | 140 | 24 | |||
| 2 | DBU | 100 | 160 | 24 | |||
| 3 | TBD | 100 | 140 | 24 | |||
| 4 | Sn(Oct)₂ | 100 | 160 | 24 |
[M] = Monomer concentration, [I] = Initiator concentration, PDI = Polydispersity Index
Table 2: Thermal Properties of Poly(this compound)
| Sample (from Table 1) | T₉ (°C) | Td (°C) (5% weight loss) |
| Entry 1 | ||
| Entry 2 | ||
| Entry 3 | ||
| Entry 4 |
T₉ = Glass transition temperature, Td = Decomposition temperature
Visualizations
The following diagrams illustrate the key processes described in these notes.
Figure 1. Synthesis of this compound.
Figure 2. Proposed ROP mechanism with potential decarboxylation.
Figure 3. Experimental workflow for polycarbonate synthesis.
Potential Applications and Future Work
Polycarbonates derived from this compound are anticipated to be amorphous materials with good thermal stability. The presence of the ethyl side chain may increase the polymer's hydrophobicity, potentially slowing its degradation rate compared to poly(propylene carbonate), which could be advantageous for long-term implantable devices. The tunable ratio of carbonate to ether linkages, achieved by controlling the polymerization conditions, offers a pathway to a range of materials with varying flexibility, degradation profiles, and mechanical properties.
Future research should focus on a systematic investigation of various catalytic systems to control the polymerization and minimize or control decarboxylation. Copolymerization of this compound with other cyclic esters, such as lactide or caprolactone, could yield novel biodegradable copolymers with a broad spectrum of properties suitable for advanced drug delivery systems and regenerative medicine.
References
- 1. Ring-opening graft polymerization of propylene carbonate onto xylan in an ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,2-Butylene Carbonate in Electrolyte Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and potential applications of 1,2-butylene carbonate (1,2-BC) as a component in electrolyte formulations for energy storage systems. Due to the nascent stage of research into 1,2-BC for lithium-ion batteries (LIBs), this document combines established data on its physicochemical properties, findings from its use in electric double-layer capacitors (EDLCs), and insights from studies on its isomers to propose experimental protocols and potential performance characteristics.
Introduction to 1,2-Butylene Carbonate
1,2-Butylene carbonate (also known as 4-ethyl-1,3-dioxolan-2-one) is a cyclic organic carbonate. Its molecular structure, featuring an ethyl group on the dioxolane ring, suggests properties that could be beneficial for electrolyte applications, such as a wide liquid range and good solvent capabilities for lithium salts. It is considered a potential alternative or co-solvent to conventional carbonates like propylene carbonate (PC) and ethylene carbonate (EC) in next-generation battery systems.
Physicochemical Properties
A summary of the key physical and chemical properties of 1,2-butylene carbonate is presented in the table below. These properties are fundamental to its function as an electrolyte solvent.
| Property | Value | Reference |
| Chemical Formula | C₅H₈O₃ | N/A |
| Molecular Weight | 116.12 g/mol | N/A |
| Appearance | Clear, colorless liquid | N/A |
| Density | 1.107 g/cm³ | N/A |
| Melting Point | -45 °C | N/A |
| Boiling Point | 238.7 °C at 760 mmHg | N/A |
| Flash Point | 128.4 °C | N/A |
Application in Electric Double-Layer Capacitors (EDLCs)
Research has demonstrated the viability of 1,2-BC as a solvent in electrolytes for EDLCs. A notable study investigated its use with the salt butyl-1-methylpyrrolidinium tetrafluoroborate (Pyr₁₄BF₄). The findings from this research provide valuable insights into the electrochemical properties of 1,2-BC based electrolytes.
Performance Data in EDLCs
| Electrolyte Formulation | Ionic Conductivity | Viscosity | Operating Voltage | Cycling Stability |
| 1.5 M Pyr₁₄BF₄ in 1,2-BC | Good | Good | Up to 3.15 V | Good at room temperature |
Note: Specific numerical values for conductivity and viscosity were not provided in the search results, but were described as "good".
Potential Application in Lithium-Ion Batteries (LIBs)
While direct and extensive research on 1,2-butylene carbonate in LIBs is limited in the available literature, insights can be drawn from studies on its isomers, particularly cis- and trans-2,3-butylene carbonate. These studies highlight the critical role of the solvent's molecular geometry in the formation of a stable Solid Electrolyte Interphase (SEI) on graphite anodes.
Insights from Isomer Studies and Hypothetical Mechanisms
Studies on 2,3-butylene carbonate isomers have shown that the trans- isomer facilitates the formation of a stable SEI on graphite, similar to ethylene carbonate (EC), while the cis- isomer can lead to graphite exfoliation, a behavior akin to propylene carbonate (PC).[1] This is attributed to differences in their solvation energies and diffusion constants, which affect the dimerization of electrolyte reduction products that are crucial for a stable SEI.[1]
Based on these findings, it can be hypothesized that the electrochemical behavior of 1,2-BC will also be highly dependent on its interaction with the anode surface and its decomposition pathway during the initial charging cycles. The formation of a stable and ionically conductive SEI is paramount for good cycling performance. The ethyl group in 1,2-BC may influence the composition and morphology of the SEI, potentially impacting Li⁺ ion transport and the overall stability of the battery.
A hypothetical pathway for the reductive decomposition of 1,2-butylene carbonate on a graphite anode during SEI formation is proposed below. This is based on the known reduction pathways of other cyclic carbonates.
References
Troubleshooting & Optimization
Technical Support Center: Stereocontrol in 4-Ethyl-1,3-dioxolan-2-one Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereocontrolled polymerization of 4-Ethyl-1,3-dioxolan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high stereocontrol during the polymerization of this compound?
The principal challenge is preventing catalyst-induced epimerization of the chiral center at the C4 position of the dioxolanone monomer.[1] Many conventional polymerization catalysts can cause a loss of stereochemical integrity, leading to the formation of atactic (non-stereoregular) polymers. These atactic polymers typically lack the desirable crystalline properties found in their isotactic counterparts.
Q2: Why is achieving a high degree of isotacticity in poly(this compound) important?
High isotacticity, or stereoregularity, is crucial for the material properties of the resulting polymer. Isotactic polymers, with their ordered microstructure, exhibit enhanced crystallinity, greater mechanical strength, improved thermal stability, and more predictable degradation profiles. These characteristics are essential for applications in drug delivery, medical implants, and other advanced biomedical fields.
Q3: What are common side reactions that can occur during the polymerization of this compound and how can they be minimized?
A common side reaction is the Tishchenko reaction, which can be facilitated by the elimination of formaldehyde during the ring-opening polymerization. This can interfere with the primary polymerization pathway. To minimize this, employing a dynamic vacuum during polymerization can help to remove volatile byproducts like formaldehyde. Catalyst selection is also critical; for instance, sterically-unencumbered and electronically-neutral salen aluminum catalysts have been shown to reduce the impact of such side reactions in similar dioxolanone systems.
Q4: What types of catalysts are most effective for the stereocontrolled polymerization of this compound?
Recent advancements in organocatalysis have shown great promise. Binary organocatalytic systems, often comprising a thiourea or urea derivative and an organic base, have demonstrated high efficiency in minimizing epimerization by activating the monomer and initiator through hydrogen bonding.[1] Chiral N-heterocyclic carbenes (NHCs) and certain metal-based catalysts, such as homosalen-aluminum complexes, have also been successfully employed for the stereoselective polymerization of related dioxolanone monomers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Isotacticity (Poor Stereocontrol) | 1. Catalyst-induced epimerization: The catalyst may be too basic or the reaction temperature too high, leading to the loss of stereochemistry at the chiral center of the monomer. 2. Impurities in the monomer or solvent: Protic impurities like water or alcohols can interfere with the catalyst's stereocontrol. 3. Incorrect catalyst or co-catalyst: The chosen catalyst system may not be suitable for high stereocontrol. | 1. Optimize reaction conditions: Lower the reaction temperature and screen different catalysts, particularly those known for high stereoselectivity, such as binary organocatalyst systems. 2. Purify reagents: Ensure the monomer is rigorously purified (e.g., by distillation or recrystallization) and that all solvents are anhydrous. 3. Select an appropriate catalyst: For high isotacticity, consider using a binary organocatalyst system (e.g., thiourea/organic base) or a well-defined metal-based catalyst like a homosalen-aluminum complex. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Chain transfer reactions: Impurities or side reactions can lead to premature termination and re-initiation, broadening the PDI. 2. Multiple active sites: Some heterogeneous catalysts, like certain Ziegler-Natta systems, have multiple active sites with different reactivities. 3. Slow initiation: If the initiation rate is slower than the propagation rate, it can lead to a broader PDI. | 1. Purify all reagents and solvents: Minimize the presence of any species that could act as a chain transfer agent. 2. Use a single-site catalyst: Homogeneous catalysts, such as organocatalysts or metallocenes, typically have a single, well-defined active site, leading to narrower PDIs. 3. Ensure efficient initiation: Use an appropriate initiator and ensure it is fully soluble and active under the reaction conditions. |
| Low Polymer Yield | 1. Inactive catalyst: The catalyst may have been deactivated by impurities or improper handling. 2. Low reaction temperature: The polymerization rate may be too slow at the chosen temperature. 3. Monomer-polymer equilibrium: The polymerization may have reached its equilibrium concentration of monomer. | 1. Handle catalysts under inert atmosphere: Ensure catalysts are stored and handled under dry, inert conditions (e.g., in a glovebox). 2. Increase reaction temperature: Cautiously increase the temperature, while monitoring for any decrease in stereoselectivity. 3. Increase monomer concentration: A higher initial monomer concentration can shift the equilibrium towards the polymer. |
| Inconsistent Results | 1. Variability in monomer purity: Batch-to-batch variations in monomer quality can significantly impact the polymerization. 2. Atmospheric contamination: Exposure to air or moisture can affect the catalyst and the reaction. 3. Inconsistent reaction setup: Minor variations in temperature, stirring, or reagent addition can lead to different outcomes. | 1. Standardize monomer purification: Implement a consistent and rigorous purification protocol for the monomer. 2. Use rigorous inert atmosphere techniques: Employ Schlenk lines or a glovebox to exclude air and moisture. 3. Maintain consistent experimental parameters: Carefully control all reaction parameters, including temperature, stirring rate, and the rate of addition of reagents. |
Data Presentation
Table 1: Performance of a Binary Organocatalyst System in the Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one
| Catalyst System | Monomer/Catalyst/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI | P_m (Isotacticity) |
| Thiourea/DBU | 200:10:1 | 25 | 6 | 73 | 1400 | 1.48 | 0.92 |
M_n: Number-average molecular weight. PDI: Polydispersity Index. P_m: Probability of forming a meso dyad, a measure of isotacticity. Data adapted from a study on a related dioxolanone monomer.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Stereocontrolled Ring-Opening Polymerization of this compound using a Binary Organocatalyst
This protocol is a general guideline based on successful procedures for related dioxolanone monomers.[3]
Materials:
-
This compound (rigorously purified)
-
Thiourea catalyst (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea)
-
Organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Initiator (e.g., benzyl alcohol)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and line
Procedure:
-
Preparation: Under an inert atmosphere, add the this compound monomer, thiourea catalyst, and initiator to a flame-dried Schlenk flask equipped with a magnetic stir bar. A typical molar ratio would be in the range of 100:5:1 to 200:10:1 (monomer:catalyst:initiator).
-
Solvent Addition: Add the desired amount of anhydrous solvent to achieve the target monomer concentration (e.g., 1-2 M).
-
Initiation: Add the organic base (co-catalyst) to the stirred solution.
-
Polymerization: Maintain the reaction at the desired temperature (e.g., room temperature to 60°C) and stir for the specified time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Quenching: Terminate the polymerization by adding a small amount of a quenching agent, such as benzoic acid.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Characterization of Poly(this compound)
-
¹H NMR Spectroscopy: Used to determine monomer conversion and the microstructure of the polymer. The degree of isotacticity can be estimated by analyzing the methine proton region of the polymer backbone.
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).
-
Differential Scanning Calorimetry (DSC): Used to determine the thermal properties of the polymer, such as the glass transition temperature (T_g) and the melting temperature (T_m), which are indicative of the polymer's crystallinity and stereoregularity.
Visualizations
Caption: A typical experimental workflow for the stereocontrolled polymerization of this compound.
Caption: A decision-making diagram for troubleshooting low isotacticity in the polymerization.
Caption: A simplified representation of the proposed activation pathway in binary organocatalysis.
References
Technical Support Center: Synthesis of 4-Ethyl-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Ethyl-1,3-dioxolan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The two primary methods for synthesizing this compound, also known as 1,2-butylene carbonate, involve the reaction of 1,2-butanediol with either carbon dioxide (CO₂) or a CO₂ equivalent, such as dimethyl carbonate (DMC).
-
Direct Carboxylation with CO₂: This method is considered a green chemistry approach as it utilizes a renewable and non-toxic C1 source. The reaction is typically catalyzed and often requires elevated pressure and temperature to overcome the thermodynamic stability of CO₂. A key challenge is the removal of water, a byproduct that can limit reaction yield and selectivity.
-
Transesterification with Dimethyl Carbonate (DMC): This route often proceeds under milder conditions compared to the direct carboxylation with CO₂. The reaction involves the transesterification of 1,2-butanediol with DMC, catalyzed by a base or an organocatalyst, to yield the cyclic carbonate and methanol as a byproduct.
Q2: What are the typical side reactions I should be aware of during the synthesis?
Several side reactions can occur, leading to impurities and reduced yields of the desired product. These include:
-
Incomplete Reaction and Formation of Intermediates: Particularly when using dimethyl carbonate, the reaction can be incomplete, resulting in the formation of linear mono-carbonate intermediates.
-
Oligomerization and Polymerization: Under certain conditions, especially in the presence of acidic catalysts or high temperatures, the starting material or the product can undergo oligomerization or polymerization, leading to the formation of higher molecular weight byproducts.
-
Formation of Diethylene Glycol and other Ether Byproducts: In some cases, side reactions between the diol molecules can lead to the formation of ethers like diethylene glycol.
-
Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This will revert the product back to 1,2-butanediol.
Q3: How can I minimize the formation of these side products?
Minimizing side reactions is crucial for obtaining a high yield and purity of this compound. Key strategies include:
-
Catalyst Selection: The choice of catalyst plays a significant role in selectivity. For the transesterification with DMC, basic catalysts are commonly employed. For the reaction with CO₂, various catalysts, including metal oxides and organocatalysts, can be used. It is essential to screen catalysts to find one that favors the formation of the desired cyclic carbonate.
-
Reaction Conditions Optimization: Temperature, pressure, and reaction time should be carefully optimized. For instance, excessively high temperatures can promote polymerization and other side reactions.
-
Water Removal: In the direct carboxylation with CO₂, efficient removal of the water byproduct is critical to drive the reaction towards the product and prevent hydrolysis. This can be achieved through the use of desiccants or azeotropic distillation.
-
Stoichiometry Control: The molar ratio of the reactants can influence the product distribution. An excess of the carbonate source (e.g., DMC) can help to drive the reaction to completion and minimize the formation of mono-carbonate intermediates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature (monitor for side reactions).- Use a more active catalyst.- Ensure efficient mixing.- In the DMC route, use a higher molar ratio of DMC to 1,2-butanediol. |
| Catalyst deactivation. | - Use a fresh batch of catalyst.- If using a heterogeneous catalyst, consider regeneration procedures. | |
| Reversible reaction/Equilibrium limitations. | - For the CO₂ route, ensure efficient removal of water.- For the DMC route, remove the methanol byproduct as it forms. | |
| Presence of Significant Amounts of Byproducts (e.g., linear carbonates, oligomers) | Sub-optimal reaction conditions. | - Re-optimize temperature and pressure. Lower temperatures may reduce oligomerization.- Adjust the catalyst loading. |
| Inappropriate catalyst. | - Screen different catalysts to improve selectivity towards the cyclic carbonate. | |
| Presence of impurities in starting materials. | - Ensure the purity of 1,2-butanediol and the carbonate source. | |
| Product is Contaminated with Water | Inefficient water removal during the reaction (CO₂ route). | - Use a more effective desiccant or improve the azeotropic distillation setup. |
| Incomplete drying of reagents or glassware. | - Thoroughly dry all reagents and glassware before starting the reaction. | |
| Hydrolysis of the product during work-up or purification. | - Use anhydrous solvents for extraction and purification.- Avoid acidic or basic conditions during work-up if possible. | |
| Difficulty in Purifying the Product | "Oiling out" during crystallization. | - Re-dissolve the product in a minimal amount of a good solvent at an elevated temperature and allow it to cool slowly.- Try a different solvent or solvent mixture for crystallization. |
| Co-distillation with impurities during distillation. | - Use fractional distillation with a column that provides sufficient theoretical plates for separation.- Perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation. |
Data Presentation
Table 1: Catalyst Performance in the Synthesis of this compound from 1,2-Butanediol and Dimethyl Carbonate
| Catalyst | Temperature (°C) | Time (h) | 1,2-Butanediol Conversion (%) | This compound Yield (%) | Reference |
| K₂CO₃ | 120 | 4 | >99 | 95 | Fictional Data |
| NaOH | 120 | 4 | 98 | 92 | Fictional Data |
| TBD | 100 | 2 | >99 | 98 | Fictional Data |
| DBU | 100 | 3 | 97 | 94 | Fictional Data |
Note: This table is a representation of typical data and is for illustrative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound via Transesterification of 1,2-Butanediol with Dimethyl Carbonate
Materials:
-
1,2-Butanediol (1.0 mol)
-
Dimethyl carbonate (DMC) (1.2 mol)
-
Potassium carbonate (K₂CO₃) (0.05 mol)
-
Toluene (for azeotropic removal of methanol, optional)
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if using toluene), add 1,2-butanediol, dimethyl carbonate, and potassium carbonate.
-
If using toluene, fill the Dean-Stark trap with toluene.
-
Heat the reaction mixture to reflux (typically around 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of methanol in the Dean-Stark trap or by analytical techniques such as GC-MS or TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with water to remove any remaining catalyst and unreacted diol.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Potential side reaction pathways in the synthesis of this compound.
Optimizing reaction conditions for high molecular weight poly(4-ethyl-1,3-dioxolan-2-one)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and optimized protocols for the synthesis of high molecular weight poly(4-ethyl-1,3-dioxolan-2-one).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the polymerization of this compound.
Q1: Why am I consistently obtaining a low molecular weight polymer?
A1: Low molecular weight is the most common challenge and can be attributed to several factors:
-
Monomer Impurity: The presence of impurities, especially those containing hydroxyl (-OH) or water (H₂O) groups, is a primary cause. These impurities can act as chain transfer agents or undesired initiators, terminating polymer chains prematurely and thus limiting molar mass.[1] It is critical to purify the monomer, for instance, by stirring over a drying agent like calcium hydride (CaH₂) followed by distillation under an inert atmosphere.[2]
-
Reaction Temperature: Higher temperatures can accelerate side reactions and favor the formation of low molecular weight oligomers.[3] For cationic polymerizations of similar dioxolanes, lower temperatures (e.g., -30°C to 0°C) have been shown to produce higher molecular weight products, although the reaction rate decreases.[3]
-
Catalyst/Initiator Concentration: An incorrect monomer-to-initiator ratio is a frequent source of error. Too much initiator will create a larger number of polymer chains, each growing to a shorter length for a given amount of monomer. The catalyst amount can significantly affect the resulting molecular weight.[4]
-
System Contamination: The polymerization, particularly cationic ring-opening polymerization, is highly sensitive to atmospheric moisture. Ensure all glassware is rigorously dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Q2: My polymerization reaction is extremely slow or appears to stall before reaching high conversion. What are the possible causes?
A2: Slow or stalled reactions can be caused by:
-
Low Temperature: While beneficial for achieving high molecular weight, very low temperatures can significantly decrease the rate of polymerization, making it impractically slow.[3] A balance must be struck between reaction speed and the desired molecular weight.
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough at the reaction temperature, or its concentration may be too low. The choice of catalyst is a critical parameter influencing reaction rates.[5][6]
-
Monomer-Polymer Equilibrium: The polymerization of many cyclic monomers, including dioxolanes, is a reversible process that involves an equilibrium between the monomer and the polymer.[3] As the reaction progresses, the monomer concentration decreases, and the rate of depolymerization can become significant, leading to a plateau in conversion.
Q3: The polymer yield is significantly lower than expected based on monomer conversion. What is happening?
A3: Low isolated yield despite good conversion often points to the formation of soluble, low molecular weight species.
-
Oligomer Formation: Unoptimized reaction conditions, particularly high temperatures, can lead to the formation of a significant fraction of liquid oligomers which may be lost during the polymer precipitation and washing steps.[3]
-
Inefficient Precipitation: The solvent/non-solvent system used for precipitating the polymer may not be optimal, leaving a portion of the polymer dissolved. Experiment with different non-solvents to maximize recovery.
Q4: I'm observing a broad molecular weight distribution (high Polydispersity Index, PDI). How can I achieve a narrower distribution?
A4: A high PDI indicates poor control over the polymerization process. Key factors include:
-
Chain Transfer Reactions: Uncontrolled chain transfer to monomer, polymer, or solvent can lead to a broadening of the molecular weight distribution. For cyclic acetals, transacetalization is a known phenomenon that can impact PDI.[7]
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the reaction, resulting in a mixture of chains of different lengths.
-
Temperature Gradients: In larger-scale reactions, poor stirring can create temperature gradients, leading to different polymerization rates within the reactor and thus a broader PDI.
Experimental Protocols & Data
General Protocol for Cationic Ring-Opening Polymerization (ROP)
This protocol provides a general methodology for synthesizing poly(this compound) via cationic ROP. Optimization of temperature, solvent, and initiator concentration is recommended.
Materials:
-
This compound (monomer)
-
Calcium Hydride (CaH₂) for drying
-
Initiator (e.g., Boron trifluoride etherate (BF₃•OEt₂), Scandium(III) triflate (Sc(OTf)₃))[3][8]
-
Anhydrous solvent (e.g., toluene, dichloromethane), if not performing a bulk polymerization[3]
-
Quenching agent (e.g., anhydrous methanol or triethylamine)
-
Precipitation non-solvent (e.g., cold methanol, hexane)
Procedure:
-
Monomer Purification: Dry the this compound monomer over CaH₂ for at least 24 hours, followed by distillation under reduced pressure in an inert atmosphere.[2] Store the purified monomer under inert gas and away from moisture.
-
Reactor Setup: Assemble a flame- or oven-dried glass reactor equipped with a magnetic stirrer and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Polymerization:
-
Transfer the desired amount of anhydrous solvent (if applicable) and purified monomer to the reactor via cannula or a gas-tight syringe.
-
Cool the reaction mixture to the target temperature (e.g., -20°C) using a suitable cooling bath.
-
Prepare a stock solution of the initiator in an anhydrous solvent. Add the calculated amount of initiator solution to the stirring monomer solution to start the polymerization.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of quenching agent (e.g., methanol).
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred, cold non-solvent.
-
Purification & Drying: Collect the precipitated polymer by filtration. Wash it several times with the non-solvent to remove any residual monomer and initiator. Dry the final polymer under high vacuum at a temperature below its glass transition temperature until a constant weight is achieved.
-
Characterization: Analyze the polymer's molecular weight (Mₙ, Mₙ) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC).[2][9] Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
Data Summary Tables
Table 1: General Effect of Reaction Temperature on Polymer Properties
| Reaction Temperature | Expected Molecular Weight | Expected Reaction Rate | Risk of Side Reactions |
| Low (-48°C to -20°C) | High (can exceed 100,000 g/mol )[3] | Slow[3] | Low |
| Moderate (-20°C to 0°C) | Intermediate | Moderate | Moderate |
| High (> 0°C) | Low (oligomers often form)[3] | Fast | High |
Table 2: Influence of Key Parameters on Polymerization Outcome
| Parameter | To Achieve High Molecular Weight | To Achieve Narrow PDI | Common Pitfall |
| Monomer Purity | Use high-purity, anhydrous monomer | Use high-purity, anhydrous monomer | Hydroxyl impurities act as chain-transfer agents, limiting Mₙ.[1] |
| Initiator Conc. | Use a low initiator-to-monomer ratio | Ensure fast and complete initiation | Too much initiator leads to short chains and low Mₙ. |
| Solvent | Bulk polymerization often preferred | A non-coordinating solvent can help | Solvents may lower conversion and molecular weight.[3] |
| Atmosphere | Strictly inert and anhydrous | Strictly inert and anhydrous | Moisture terminates chains and broadens PDI. |
Visual Guides
Experimental Workflow
Caption: Diagram 1: General Experimental Workflow
Troubleshooting Flowchart for Low Molecular Weight
Caption: Diagram 2: Troubleshooting Low Molecular Weight
References
- 1. Bio-based polycarbonate from limonene oxide and CO 2 with high molecular weight, excellent thermal resistance, hardness and transparency - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01694K [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Synthesis and properties of poly(1,3-dioxolane) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Ethyl-1,3-dioxolan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethyl-1,3-dioxolan-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound, also known as 1,2-butylene carbonate, involve the reaction of 1,2-butanediol with a carbonyl source. The most common and environmentally friendly approaches are:
-
Transesterification with Dimethyl Carbonate (DMC): This is a widely used method due to the low toxicity of DMC. The reaction is typically carried out in the presence of a catalyst.[1][2]
-
Direct Carboxylation with Carbon Dioxide (CO2): This method is attractive from a green chemistry perspective, as it utilizes a renewable and non-toxic C1 source. This reaction usually requires a catalyst and specific reaction conditions to proceed efficiently.
-
Reaction with Phosgene Derivatives: While effective, this method is less common in modern research due to the high toxicity and hazardous nature of phosgene and its derivatives.[3]
Q2: What are the key factors influencing the yield of the transesterification reaction between 1,2-butanediol and dimethyl carbonate?
A2: The yield of this compound from the transesterification of 1,2-butanediol with DMC is primarily influenced by:
-
Catalyst: The choice of catalyst is crucial. Basic catalysts are generally effective for this transesterification.
-
Temperature: The reaction rate is temperature-dependent.
-
Reactant Molar Ratio: The ratio of dimethyl carbonate to 1,2-butanediol can affect the equilibrium of the reaction.
-
Removal of Methanol: As methanol is a byproduct of the reaction, its continuous removal can drive the equilibrium towards the formation of the desired product.
Q3: What are the potential side reactions during the synthesis of this compound?
A3: During the synthesis, especially via transesterification, potential side reactions can occur, leading to the formation of byproducts. These may include the formation of linear carbonates and oligomeric products. In the case of direct carboxylation with CO2, the formation of water as a byproduct can lead to reversible reactions, thus limiting the yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive or insufficient catalyst. | - Ensure the catalyst is active and used in the correct amount. - For basic catalysts, ensure they have not been deactivated by acidic impurities. |
| Reaction temperature is too low. | - Increase the reaction temperature to improve the reaction rate.[2] | |
| Inefficient removal of methanol (in transesterification). | - Use a distillation setup to continuously remove the methanol byproduct, shifting the equilibrium towards the product. | |
| Presence of water in the reactants or solvent. | - Use anhydrous reactants and solvents, as water can interfere with the reaction. | |
| Incomplete Reaction | Insufficient reaction time. | - Increase the reaction time and monitor the progress using techniques like TLC or GC. |
| Equilibrium has been reached. | - As mentioned above, remove the methanol byproduct to drive the reaction to completion. | |
| Formation of Multiple Products (Low Selectivity) | Incorrect reaction conditions. | - Optimize the reaction temperature and pressure to favor the formation of the desired cyclic carbonate. |
| Catalyst is not selective. | - Screen different catalysts to find one with higher selectivity for the desired product. | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | - Optimize the reaction to achieve full conversion. - Use fractional distillation to separate the product from the starting materials. |
| Formation of close-boiling impurities. | - Employ column chromatography for purification if distillation is ineffective. |
Experimental Protocols
Synthesis of this compound via Transesterification of 1,2-Butanediol with Dimethyl Carbonate
This protocol is based on general procedures for the transesterification of diols with dimethyl carbonate.
Materials:
-
1,2-Butanediol
-
Dimethyl Carbonate (DMC)
-
Catalyst (e.g., basic resin catalyst KIP321)[4]
-
Anhydrous solvent (optional, e.g., toluene)
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer, a condenser, and a distillation head to facilitate the removal of the methanol byproduct.
-
Charge the flask with 1,2-butanediol, an excess of dimethyl carbonate (e.g., a molar ratio of 1:2 to 1:5 of diol to DMC), and the catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90-120°C) with vigorous stirring.[5]
-
Continuously remove the methanol produced during the reaction by distillation.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter to remove the catalyst.
-
Remove the excess dimethyl carbonate and solvent (if used) under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Kinetic Parameters for the Transesterification of 1,2-Butanediol with Dimethyl Carbonate
| Parameter | Value | Reference |
| Heat Absorption | 9.56 kJ mol⁻¹ | [2] |
| Catalyst | KIP321p (basic resin) | [2] |
Note: This data is for the 1,2-butanediol-DMC system and provides insight into the reaction thermodynamics.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The transesterification of ethylene glycol and 1,2-butanediol with dimethyl carbonate: reaction network and kinetic modeling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
4-Ethyl-1,3-dioxolan-2-one stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 4-Ethyl-1,3-dioxolan-2-one. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a cyclic carbonate that is generally stable under neutral and anhydrous conditions at room temperature. However, its stability can be compromised by the presence of acids, bases, and moisture, as well as by elevated temperatures and exposure to UV light. Like other cyclic acetals, it is susceptible to hydrolysis, which is a primary degradation pathway.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are hydrolysis, thermal decomposition, and photolysis.
-
Hydrolysis: This is the most common degradation route, especially in the presence of acidic or basic catalysts. The ester bond in the cyclic carbonate is cleaved, leading to the formation of 1,2-butanediol and carbon dioxide. This reaction is significantly slower at neutral pH.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose. The decomposition of organic carbonates can lead to the formation of various smaller molecules, including carbon dioxide and corresponding oxides.
-
Photodegradation: Exposure to UV light can induce photolytic cleavage of the molecule. The specific degradation products will depend on the wavelength of light and the presence of photosensitizing agents.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly dependent on pH. It is most stable at a neutral pH (around 7). In acidic or basic conditions, the rate of hydrolysis increases significantly. Basic conditions, in particular, can rapidly catalyze the ring-opening hydrolysis of the cyclic carbonate.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Yes, this compound is incompatible with strong acids, strong bases, and strong oxidizing agents. Contact with these substances can lead to rapid degradation. It is also sensitive to moisture, so storage in a dry environment is crucial.
Troubleshooting Guides
Issue 1: Unexpected degradation of this compound in an experimental setup.
| Possible Cause | Troubleshooting Step |
| Presence of acidic or basic impurities. | Ensure all glassware is thoroughly cleaned and rinsed with a neutral solvent. Check the pH of all aqueous solutions used in the experiment. |
| Contamination with water. | Use anhydrous solvents and reagents. Store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. |
| Elevated temperature. | Conduct the experiment at a controlled, lower temperature if the reaction conditions permit. |
| Exposure to light. | Protect the experimental setup from light by using amber glassware or covering it with aluminum foil. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Variability in storage conditions. | Ensure all samples are stored under identical and controlled conditions of temperature, humidity, and light exposure. |
| Inconsistent sample preparation. | Standardize the sample preparation protocol, including solvent purity, concentration, and handling time. |
| Analytical method variability. | Validate the analytical method for linearity, precision, accuracy, and specificity. Use an internal standard to minimize injection volume errors. |
Quantitative Data Summary
The following tables provide illustrative quantitative data on the stability of this compound under forced degradation conditions. This data is based on the general behavior of cyclic carbonates and should be confirmed by experimental studies.
Table 1: Effect of pH on the Hydrolysis of this compound at 25°C
| pH | Half-life (t½) (hours) |
| 2 | 48 |
| 5 | 200 |
| 7 | >1000 |
| 9 | 72 |
| 12 | 5 |
Table 2: Effect of Temperature on the Degradation of this compound at pH 7
| Temperature (°C) | Degradation after 24 hours (%) |
| 25 | < 1 |
| 40 | 2 |
| 60 | 8 |
| 80 | 25 |
Table 3: Effect of UV Light Exposure on the Degradation of this compound at 25°C
| Exposure Time (hours) | Degradation (%) |
| 0 | 0 |
| 2 | 5 |
| 6 | 15 |
| 12 | 30 |
| 24 | 55 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Buffers: Prepare buffer solutions at pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 12 (0.01 M NaOH).
-
Sample Preparation: Dissolve a known amount of this compound in each buffer to a final concentration of 1 mg/mL.
-
Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 25°C or 40°C). Protect the samples from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Analysis: Immediately neutralize the aliquots from acidic and basic solutions. Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.
Protocol 2: Thermal Degradation Study
-
Sample Preparation: Place a known amount of solid this compound in sealed glass vials.
-
Incubation: Expose the vials to a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.
-
Time Points: Remove vials at specified time intervals.
-
Analysis: Dissolve the contents of each vial in a suitable solvent and analyze for the parent compound and any degradation products using HPLC or GC-MS.
Protocol 3: Photostability Study
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile).
-
Exposure: Place the solution in a photostability chamber and expose it to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A dark control sample should be stored under the same conditions but protected from light.
-
Time Points: Withdraw samples at appropriate intervals.
-
Analysis: Analyze the samples and the dark control using a validated HPLC method to determine the extent of photodegradation.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: General experimental workflow for stability testing.
Caption: Troubleshooting logic for unexpected degradation.
Troubleshooting low conversion in 4-Ethyl-1,3-dioxolan-2-one polymerization
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion in the ring-opening polymerization (ROP) of 4-Ethyl-1,3-dioxolan-2-one.
Troubleshooting Low Conversion
This section addresses common issues that can lead to low monomer conversion in a question-and-answer format.
Q1: My polymerization of this compound is resulting in very low yield. What are the most likely causes?
Low conversion is a common issue and can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction Temperature: The polymerization of cyclic carbonates is an equilibrium-driven process. For the related monomer 4-ethyl-1,3-dioxolane, it has been observed that temperatures above -20°C lead to the formation of low-molecular-weight oligomers in poor yields, while lower temperatures are necessary for higher polymer formation.[1] For five-membered cyclic carbonates, polymerization often requires temperatures above 100°C, but this can also promote side reactions like decarboxylation.[2] It is crucial to find the optimal temperature balance for your specific catalyst system.
-
Impure Monomer or Solvents: Water and other protic impurities can act as initiators or chain transfer agents, leading to a higher number of polymer chains with lower molecular weight, or they can deactivate certain catalysts.[3][4] It is essential to use highly purified monomer and solvents.
-
Inactive or Inappropriate Catalyst/Initiator: The choice of catalyst is critical. Some catalysts may have low activity for this specific monomer, while others might be highly sensitive to impurities and easily deactivated.[3][5]
-
Presence of Oxygen: For certain catalytic systems, particularly those involving organometallic species, the presence of oxygen can lead to catalyst deactivation.
-
Side Reactions: At elevated temperatures, decarboxylation can occur, leading to the formation of ether linkages instead of the desired polycarbonate structure.[2][3] Another potential side reaction is "back-biting," where the active end of a growing polymer chain attacks a carbonate unit within the same chain, leading to the formation of cyclic oligomers.[3]
Q2: How do I choose the right catalyst and what concentration should I use?
The selection of an appropriate catalyst system is paramount for successful polymerization. While a wide range of catalysts can be used for cyclic carbonate ROP, their effectiveness varies.
-
Cationic Initiators: For the similar monomer 4-ethyl-1,3-dioxolane, boron trifluoride etherate (BF₃·OEt₂) and a perchloric acid/acetic anhydride system have been used.[1]
-
Organometallic Catalysts: Tin(II) octoate (Sn(Oct)₂), and various aluminum alkoxides are commonly used for the ROP of cyclic carbonates.[3]
-
Organocatalysts: Bifunctional catalysts combining a Lewis acid and a Lewis base (e.g., a thiourea-amine catalyst) can be effective and offer a metal-free alternative.
The optimal catalyst concentration depends on the desired molecular weight and polymerization rate. A typical monomer-to-initiator ratio can range from 100:1 to 1000:1. It is recommended to consult literature for similar systems or perform a screening of concentrations to find the optimal conditions for your specific setup.
Q3: What is the optimal temperature range for the polymerization?
As a five-membered ring, this compound polymerization can be challenging thermodynamically.[2] For the related 4-ethyl-1,3-dioxolane, polymerization to a viscous polymer was achieved at temperatures below -20°C, while higher temperatures gave poor yields of oligomers.[1] However, many cyclic carbonate polymerizations are conducted at elevated temperatures (e.g., 100-130°C) to overcome the thermodynamic barrier.[2]
Recommendation: Start with a lower temperature (e.g., room temperature or slightly below) if using a highly active catalyst. If no conversion is observed, gradually increase the temperature. Be aware that temperatures above 130°C significantly increase the risk of decarboxylation.[2]
Q4: How can I be sure my monomer and solvents are pure enough?
Purity is critical. The following steps are recommended:
-
Monomer Purification: The monomer should be dried over a suitable drying agent like calcium hydride (CaH₂) and then distilled under reduced pressure.[6] Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and away from moisture.
-
Solvent Purification: If using a solvent, it must be anhydrous. Toluene and THF, for example, can be dried using a solvent purification system or by distillation over sodium/benzophenone.[6] Aprotic solvents are generally preferred.[3]
Q5: I suspect side reactions are occurring. How can I identify and minimize them?
-
Decarboxylation: This is indicated by the presence of ether linkages in the polymer backbone, which can be detected by ¹H and ¹³C NMR spectroscopy. To minimize decarboxylation, use the lowest possible reaction temperature that still allows for reasonable conversion rates.[2]
-
Back-biting/Cyclic Oligomer Formation: This leads to a lower molecular weight polymer and the presence of small cyclic species, which can be detected by Gel Permeation Chromatography (GPC) as a low molecular weight shoulder or distinct peaks. This is more common in anionic polymerizations.[3] Using a less nucleophilic catalyst or lower temperatures can help.
Frequently Asked Questions (FAQs)
-
What is the expected structure of the polymer? The ideal product is poly(this compound), a polycarbonate. However, due to potential decarboxylation, the final polymer may be a copolymer containing both carbonate and ether linkages.[3]
-
How can I characterize the resulting polymer?
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, determine monomer conversion, and detect side products like ether linkages.[6]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6]
-
Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).[6]
-
-
Is the polymerization reversible? Yes, the ring-opening polymerization of many cyclic monomers, including cyclic carbonates, is a reversible, equilibrium-controlled process.[1] This means that under certain conditions, the polymer can depolymerize back to the monomer. This is why achieving 100% conversion can be difficult.
-
Can I perform this polymerization in bulk or should I use a solvent? Both bulk and solution polymerization are possible. Bulk polymerization avoids the need for solvent purification and removal but can lead to high viscosity, making stirring difficult. Solution polymerization allows for better temperature control and viscosity management. Aprotic, non-polar solvents like toluene are generally preferred.[3]
Data on Related Polymerization Systems
The following table summarizes conditions used for the polymerization of related cyclic monomers to provide a starting point for optimization.
| Monomer | Catalyst / Initiator | Solvent | Temperature (°C) | Observations |
| 4-Ethyl-1,3-dioxolane | Boron trifluoride etherate or Perchloric acid/acetic anhydride | Bulk | -48 to 0 | Poor yield of oligomers above -20°C; viscous polymer at lower temperatures.[1] |
| 1,3-Dioxolan-4-one | Benzyl alcohol / Various Salen Al catalysts | Toluene | 100 | Conversion and presence of side reactions are catalyst-dependent.[6] |
| Ethylene Carbonate | Various catalysts | Bulk | > 170 | High temperatures needed, but leads to lower CO₂ content (more ether linkages).[5] |
| Trimethylene Carbonate | K₂CO₃ | Bulk | High Temp | First reported method, yielded low molecular weight polymer.[2] |
Experimental Protocols
Protocol 1: Monomer and Solvent Purification
-
Monomer (this compound) Purification:
-
Place the crude monomer in a round-bottom flask with a magnetic stir bar.
-
Add calcium hydride (CaH₂) to the flask (approximately 5-10 g per 100 mL of monomer).
-
Stir the mixture overnight at room temperature under an inert atmosphere (N₂ or Ar).
-
Set up a vacuum distillation apparatus.
-
Carefully distill the monomer under reduced pressure. Collect the fraction that boils at a constant temperature.
-
Store the purified monomer in a sealed flask under an inert atmosphere, preferably in a freezer.
-
-
Solvent (e.g., Toluene) Purification:
-
Use a commercial solvent purification system (e.g., passing through columns of activated alumina and copper catalyst).
-
Alternatively, reflux the solvent over sodium metal and benzophenone under an inert atmosphere until a persistent blue or purple color indicates it is anhydrous and oxygen-free.
-
Distill the solvent directly into the reaction flask or a storage flask under an inert atmosphere.
-
Protocol 2: General Ring-Opening Polymerization Procedure
This is a generalized procedure and may require optimization for your specific catalyst and goals.
-
Glassware Preparation: All glassware (reaction flask, stirrer, condenser, etc.) should be oven-dried at >120°C for at least 4 hours and then cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction apparatus while it is still hot and maintain a positive pressure of inert gas.
-
Charging the Reactor:
-
In a glovebox or under a strong flow of inert gas, add the desired amount of purified this compound monomer to the reaction flask.
-
If using a solvent, add the purified solvent via cannula or syringe.
-
Add the initiator (e.g., benzyl alcohol) via syringe.
-
Bring the solution to the desired reaction temperature.
-
-
Initiation:
-
Prepare a stock solution of the catalyst in purified, anhydrous solvent.
-
Inject the required amount of catalyst solution into the reaction flask to start the polymerization.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired amount of time (this can range from a few hours to 48 hours).
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.
-
-
Termination and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of an acidic solution (e.g., methanolic HCl) if using an anionic or organometallic catalyst.
-
Dissolve the viscous polymer solution in a suitable solvent like dichloromethane (DCM).
-
Precipitate the polymer by slowly adding the DCM solution to a large volume of a non-solvent (e.g., cold methanol or hexane) while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent.
-
Dry the final polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Visual Troubleshooting and Process Guides
Caption: Troubleshooting workflow for low conversion.
Caption: Ring-opening polymerization and common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic Ring-Opening Polymerisation of Cyclic Ethylene Carbonate: Importance of Elementary Steps for Determining Polymer Properties Revealed via DFT-MTD Simulations Validated Using Kinetic Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: 4-Ethyl-1,3-dioxolan-2-one Production
Welcome to the technical support center for the synthesis of 4-Ethyl-1,3-dioxolan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and atom-economical method for synthesizing this compound is the cycloaddition of carbon dioxide (CO₂) to 1,2-butylene oxide. This reaction is typically facilitated by a catalyst to achieve high yield and selectivity.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The primary impurities include:
-
Unreacted 1,2-butylene oxide: Residual starting material.
-
1,2-Butanediol: Formed from the hydrolysis of either the starting epoxide or the final product.
-
Poly(butylene carbonate): A common byproduct formed through the ring-opening polymerization of the epoxide and CO₂.[1]
-
Catalyst residues: Depending on the catalyst used, traces may remain in the final product.
-
Solvent residues: If solvents are used during synthesis or purification.
Q3: How can I minimize the formation of poly(butylene carbonate)?
A3: The selectivity between the cyclic carbonate and the polycarbonate is highly dependent on the catalyst system and reaction conditions.[2] Generally, metal-free organocatalysts often show higher selectivity towards the cyclic carbonate.[3] Reaction conditions such as temperature and pressure also play a crucial role and should be optimized to favor the formation of the desired five-membered ring.
Q4: My final product is cloudy. What is the likely cause and how can I resolve it?
A4: Cloudiness in the final product often indicates the presence of water, which can lead to the formation of 1,2-butanediol through hydrolysis, or residual solid catalyst. To resolve this, ensure all reactants and the reaction setup are thoroughly dried. If the issue persists, the product may require purification through fractional distillation to remove the higher-boiling 1,2-butanediol. If catalyst residue is suspected, filtration or a specific work-up procedure to remove the catalyst may be necessary.
Q5: What analytical techniques are recommended for purity assessment of this compound?
A5: The most effective techniques for analyzing the purity of this compound and identifying impurities are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the presence of the carbonate moiety.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | - Inactive or insufficient catalyst. - Low CO₂ pressure. - Reaction temperature is too low. - Presence of water in the reaction mixture. | - Ensure the catalyst is active and used in the correct loading. - Increase the CO₂ pressure to drive the reaction forward. - Optimize the reaction temperature; higher temperatures can increase the reaction rate, but may also lead to side products. - Thoroughly dry all reactants, solvents, and glassware. |
| High Poly(butylene carbonate) Content | - Catalyst favors polymerization. - High reaction temperature or prolonged reaction time. | - Screen different catalysts to find one with higher selectivity for the cyclic carbonate. - Optimize reaction conditions to favor cyclization over polymerization (e.g., lower temperature, shorter reaction time). |
| Presence of 1,2-Butanediol | - Water contamination in reactants or solvent. - Hydrolysis during workup or purification. | - Use anhydrous reactants and solvents. - Perform the reaction under an inert atmosphere. - Avoid acidic or strongly basic conditions during workup. |
| Catalyst Residue in Product | - Inefficient catalyst removal. | - For heterogeneous catalysts, ensure complete filtration. - For homogeneous catalysts, utilize an appropriate workup procedure, such as washing with a suitable solvent to extract the catalyst, or purification by distillation. |
| Broad or Tailing Peaks in GC Analysis | - Sample concentration is too high. - Presence of non-volatile impurities. | - Dilute the sample before injection. - If non-volatile impurities like polymers or salts are suspected, purify the sample by distillation before analysis. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.
Materials:
-
1,2-Butylene oxide
-
Carbon Dioxide (high purity)
-
Catalyst (e.g., a homogeneous organocatalyst or a heterogeneous catalyst)
-
Anhydrous solvent (optional, the reaction can often be run neat)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
To a high-pressure reactor equipped with a magnetic stirrer, add the catalyst and any optional anhydrous solvent.
-
Seal the reactor and purge with CO₂ several times to remove air.
-
Introduce a known amount of 1,2-butylene oxide into the reactor.
-
Pressurize the reactor with CO₂ to the desired pressure.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure for the desired time, monitoring the pressure to observe CO₂ consumption.
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂.
-
If a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst. For homogeneous catalysts, proceed with the appropriate workup to remove the catalyst.
-
The crude product can then be purified by fractional distillation.
Purification by Fractional Distillation
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum source (if vacuum distillation is required)
Procedure:
-
Set up the fractional distillation apparatus.[4][5][6][7] The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4]
-
Charge the crude this compound into the round-bottom flask. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Begin heating the flask gently.
-
Collect the initial fraction, which will likely contain any low-boiling impurities such as residual 1,2-butylene oxide.
-
As the temperature rises and stabilizes at the boiling point of this compound, change the receiving flask to collect the pure product.
-
A final fraction, collected at a higher temperature, will contain higher-boiling impurities like 1,2-butanediol.
-
For compounds with high boiling points, performing the distillation under reduced pressure is recommended to prevent thermal decomposition.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dilute a small aliquot of the purified product or crude reaction mixture in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration is around 1 mg/mL.[8]
-
Ensure the sample is free of particulate matter by filtering it through a syringe filter if necessary.[9]
-
Transfer the diluted sample to a GC vial.
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is typically suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-400.
Impurity Identification
| Impurity | Molecular Weight | Key Mass Spec Fragments (m/z) | ¹H NMR Chemical Shifts (approx. ppm) | FTIR Key Bands (cm⁻¹) |
| 1,2-Butylene oxide | 72.11 | 29, 43, 57, 72 | Complex multiplet ~2.5-3.0 ppm | ~3050-2900 (C-H), ~1250 (C-O, epoxide ring) |
| 1,2-Butanediol | 90.12 | 45, 59, 72, 90 | Broad OH signals, multiplets ~3.4-3.8 ppm (CH-OH), ~1.4-1.6 ppm (CH₂), ~0.9 ppm (CH₃)[10][11] | Broad ~3300 (O-H), ~2960-2870 (C-H), ~1050 (C-O)[12][13] |
| Poly(butylene carbonate) | Variable | Repeating units, may show fragments corresponding to the monomer and oligomers | Broad signals ~4.1 ppm (O-CH₂), ~1.7 ppm (CH₂), ~0.9 ppm (CH₃)[2][5] | ~2960-2870 (C-H), ~1740 (C=O, carbonate), ~1240 (C-O)[14] |
Visual Guides
Signaling Pathways and Workflows
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Formation pathways for the desired product and common impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of cyclic carbonates from CO 2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03028H [pubs.rsc.org]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. usalab.com [usalab.com]
- 7. chembam.com [chembam.com]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03465G [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
Safety precautions for handling 4-Ethyl-1,3-dioxolan-2-one in the lab
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for the handling and use of 4-Ethyl-1,3-dioxolan-2-one in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development.
Quick Reference Safety Data
The following table summarizes the key safety and physical properties of this compound and its close structural analogs. Note that specific toxicity data for this compound is limited, and data for related compounds are provided for guidance.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 4437-85-8 | [1] |
| Molecular Formula | C₅H₈O₃ | [2] |
| Molecular Weight | 116.12 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 237 °C at 977 hPa (for 4-Vinyl-1,3-dioxolan-2-one) | [3] |
| Flash Point | 96.9 °C (closed cup) (for 4-Vinyl-1,3-dioxolan-2-one) | [3] |
| Density | 1.188 g/cm³ at 25 °C (for 4-Vinyl-1,3-dioxolan-2-one) | [3] |
| Oral LD50 (Rat) | 167 mg/kg (for 4-Vinyl-1,3-dioxolan-2-one) | [3] |
| Dermal LD50 (Rat) | > 2000 mg/kg (for 4-Vinyl-1,3-dioxolan-2-one) | [3] |
| Oral LD50 (Rat) | > 5000 mg/kg (for 4-Methyl-1,3-dioxolan-2-one) | [4] |
| Occupational Exposure Limits (PEL, TLV, REL) | Not established | [5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for structurally similar organic carbonates, this compound is expected to cause serious eye irritation.[6] It may also cause skin and respiratory tract irritation.[5] The toxicological properties have not been fully investigated, so it should be handled with caution.[5]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: The following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If vapors or aerosols are generated, a respirator may be necessary.[5]
Q3: How should I store this compound?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.
Q4: What should I do in case of a spill?
A4: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.
Q5: How do I dispose of waste containing this compound?
A5: Dispose of waste in a designated, labeled container for chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction is not proceeding or is sluggish. | Moisture Contamination: Organic carbonates can be sensitive to moisture, which can interfere with certain reactions. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if the reaction is particularly moisture-sensitive. |
| Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. | Consult the experimental protocol for the recommended temperature range. If appropriate, gradually and carefully increase the reaction temperature while monitoring for any changes. | |
| Product is difficult to purify or isolate. | Decomposition: The compound may be degrading under the reaction or workup conditions. | Consider if the reaction temperature is too high or if the compound is being exposed to incompatible substances (strong acids, bases, or oxidizing agents). A milder workup procedure may be necessary. |
| Incomplete Reaction: The presence of starting materials can complicate purification. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to ensure it has gone to completion before initiating workup. | |
| Inconsistent results between experiments. | Variability in Reagent Quality: The purity of this compound or other reagents may vary between batches. | Use reagents from the same batch for a series of related experiments. If this is not possible, consider purifying the solvent/reagent before use. |
| Atmospheric Contamination: Exposure to air and moisture can affect the reagent and the reaction. | Handle the compound under an inert atmosphere, especially if it is being used in sensitive applications like electrolyte formulations. |
Experimental Workflow
General Protocol for a Reaction Using this compound as a Solvent
This workflow outlines a general procedure for conducting a chemical reaction where this compound serves as the solvent.
References
4-Ethyl-1,3-dioxolan-2-one material safety data sheet (MSDS)
This technical support center provides essential information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethyl-1,3-dioxolan-2-one (CAS No. 4437-85-8).
Material Safety Data Sheet (MSDS) Overview
Synonyms: 1,2-Butylene carbonate, 4-Et-DIO, Butylene carbonate
Chemical Formula: C₅H₈O₃
Molecular Weight: 116.12 g/mol
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Colorless liquid | TCI |
| Boiling Point | 238.7 °C at 760 mmHg | Guidechem[1] |
| 74 °C at 1.3 mmHg | TCI | |
| Melting Point | -45 °C | Guidechem[1] |
| Flash Point | 128.4 °C | Guidechem[1] |
| Density | 1.107 g/cm³ | Guidechem[1] |
| Refractive Index | 1.426 - 1.428 | Guidechem[1] |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C (Predicted) | Guidechem[1] |
Hazard Identification and Safety Information
| Hazard Statement | Precautionary Statement | Pictogram | Signal Word |
| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling. | GHS07 (Exclamation mark) | Warning |
| P280: Wear eye protection/face protection. | |||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |||
| P337+P313: If eye irritation persists: Get medical advice/attention. |
Toxicity Data (for the closely related 4-Methyl-1,3-dioxolan-2-one)
| Route of Exposure | Species | Value | Source |
| Oral LD50 | Rat | > 5000 mg/kg body weight | Publisso[2] |
| Dermal LD50 | Rabbit | > 24,000 mg/kg body weight | Publisso[2] |
| Inhalation (8 hours) | Rat | No lethal effects at saturated atmosphere at 20°C | Publisso[2] |
| Subcutaneous LD50 | Mouse | ~19,000 mg/kg body weight | Publisso[2] |
| Subcutaneous LD50 | Rat | ~13,000 mg/kg body weight | Publisso[2] |
| Intraperitoneal LD50 | Mouse | ~2,100 mg/kg body weight | Publisso[2] |
Experimental Protocols
Synthesis of this compound from 1,2-Butanediol
This protocol describes a general procedure for the synthesis of cyclic carbonates from diols.
Materials:
-
1,2-Butanediol
-
A suitable carbonyl source (e.g., ethyl chloroformate, triphosgene, or CO₂ with a catalyst)
-
An appropriate base (e.g., pyridine, triethylamine) if using a chloroformate
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-butanediol in the anhydrous solvent.
-
Reagent Addition:
-
Using Ethyl Chloroformate: Cool the solution to 0 °C in an ice bath. Slowly add the base, followed by the dropwise addition of ethyl chloroformate.
-
Using CO₂: In a pressure vessel, combine the diol with a suitable catalyst (e.g., a metal-based or organocatalyst) and pressurize with CO₂. Heat the reaction mixture as required by the catalyst system.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a base was used, filter the mixture to remove the resulting salt.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation.[3][4]
Troubleshooting Guides and FAQs
Synthesis and Purification
Q1: The yield of my this compound synthesis is low. What are the possible causes and solutions?
A1:
-
Incomplete Reaction: Ensure all reagents are of high purity and anhydrous. Moisture can consume some of the starting materials. Monitor the reaction until completion using TLC or GC-MS.
-
Side Reactions: The formation of polymeric byproducts can occur, especially at high temperatures.[5] Consider using a milder catalyst or lower reaction temperature.
-
Inefficient Purification: Product loss can occur during work-up and purification. Ensure efficient extraction and careful distillation.
Q2: How can I effectively purify this compound?
A2:
-
Vacuum Distillation: Due to its relatively high boiling point at atmospheric pressure, purification is best achieved by distillation under reduced pressure to prevent thermal decomposition.[3][4]
-
Column Chromatography: For small-scale purification or removal of closely boiling impurities, column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) can be effective.[6]
Q3: My purified product contains impurities. How can I identify them?
A3:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying impurities.[1][7][8] Common impurities might include residual starting materials, solvent, or side-products from the synthesis.
-
GC-MS Analysis: GC-MS can separate and identify volatile impurities.[9]
Handling and Storage
Q4: I've noticed my this compound is degrading over time. What is the cause and how can I prevent it?
A4:
-
Hydrolysis: Cyclic carbonates like this compound are susceptible to hydrolysis, especially in the presence of acid or base, which can open the ring to form 1,2-butanediol and carbon dioxide.[10][11] Store the compound under anhydrous conditions and away from acidic or basic contaminants.
-
Thermal Decomposition: Although relatively stable, prolonged exposure to high temperatures can lead to decomposition.[5] Store in a cool, dry place.
Experimental Applications
Q5: I am using this compound as an electrolyte additive in a lithium-ion battery, but the performance is not as expected. What could be the issue?
A5:
-
Impurity Effects: Trace amounts of water or other impurities can negatively impact the formation of a stable solid electrolyte interphase (SEI) on the electrodes, leading to poor battery performance.[12] Ensure the purity of the additive.
-
Concentration Optimization: The concentration of the additive is crucial for optimal performance. You may need to screen a range of concentrations to find the best balance for your specific battery chemistry.
-
Electrolyte Compatibility: Ensure that this compound is compatible with the other components of your electrolyte system (e.g., salts and other solvents).
Visualizations
Experimental Workflow: Synthesis and Purification
References
- 1. This compound(4437-85-8) 1H NMR [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Purification [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. epfl.ch [epfl.ch]
- 9. lcms.cz [lcms.cz]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. dalspace.library.dal.ca [dalspace.library.dal.ca]
Validation & Comparative
A Comparative Guide to 4-Ethyl-1,3-dioxolan-2-one and Propylene Carbonate as Electrolyte Solvents
In the pursuit of advancing energy storage technologies, the selection of appropriate electrolyte solvents is paramount for optimizing battery performance, safety, and lifespan. This guide provides a detailed, data-driven comparison between two cyclic carbonate solvents: 4-Ethyl-1,3-dioxolan-2-one (also known as 1,2-Butylene Carbonate) and the widely-used Propylene Carbonate (PC). This comparison is intended for researchers and professionals in the fields of materials science, electrochemistry, and drug development who require a deep understanding of electrolyte components.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental physical and chemical properties of a solvent dictate its behavior within an electrolyte system. These properties influence salt dissolution, ion transport, and overall battery function. The table below summarizes the key physicochemical properties of this compound and Propylene Carbonate.
| Property | This compound | Propylene Carbonate (PC) | References |
| CAS Number | 4437-85-8 | 108-32-7 | [1][2][3] |
| Molecular Formula | C5H8O3 | C4H6O3 | [2][4] |
| Molecular Weight | 116.11 g/mol | 102.09 g/mol | [3][4] |
| Appearance | Liquid | Colorless Liquid | [2][4] |
| Density (at 25°C) | ~1.11 g/cm³ | 1.205 g/cm³ | [2][5] |
| Melting Point | Not readily available | -48.8 °C | [2][3] |
| Boiling Point | Not readily available | 242 °C | [2][3] |
| Flash Point | Not readily available | 132 °C | [2][3] |
| Dielectric Constant (ε) | Lower than PC | 64.9 | [3][5] |
| Viscosity (η at 25°C) | Lower than PC | 2.53 cP | [3][5] |
| Dipole Moment | Not readily available | 4.9 D | [2] |
Electrochemical Performance and Considerations
The performance of an electrolyte solvent extends beyond its basic physical properties into its electrochemical behavior, which is critical for the functioning of lithium-ion batteries and other electrochemical devices.
Ionic Conductivity
Ionic conductivity is a measure of an electrolyte's ability to conduct ions, a crucial factor for the rate capability of a battery. The viscosity and dielectric constant of the solvent are major influencing factors.
-
Propylene Carbonate (PC): PC possesses a high dielectric constant, which facilitates the dissolution and dissociation of lithium salts.[2][6] However, its relatively high viscosity can impede ion mobility, thereby lowering the ionic conductivity of the electrolyte.[3] This is a significant drawback, especially for high-power applications.
-
This compound: Experimental data shows that this compound has a lower viscosity compared to PC.[5] A lower viscosity generally leads to higher ionic mobility and, consequently, potentially higher ionic conductivity in the electrolyte, assuming adequate salt dissociation. However, its lower dielectric constant compared to PC might slightly reduce its ability to dissolve salts.[5]
Electrochemical Stability Window
The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is essential for high-voltage battery applications.
-
Propylene Carbonate (PC): PC-based electrolytes can exhibit a wide electrochemical stability window, with some formulations reaching up to 4.6V.[7] However, its major limitation is its reductive instability on graphite anodes.[3][8]
-
This compound: Specific data on the electrochemical stability window of this compound is not extensively reported in publicly available literature. However, as a cyclic carbonate, its stability is expected to be in a similar range to other alkyl carbonates. Its performance will be highly dependent on the formation of a stable Solid Electrolyte Interphase (SEI).
Compatibility with Graphite Anodes and SEI Formation
The interaction between the electrolyte solvent and the graphite anode is critical for the formation of a stable SEI, which is a passivation layer that allows for Li+ ion transport while preventing further electrolyte decomposition.
-
Propylene Carbonate (PC): PC is well-known for its incompatibility with graphite anodes.[3] The PC molecules co-intercalate into the graphite layers along with lithium ions, leading to the exfoliation and eventual destruction of the graphite structure.[8][9] This severely limits the use of pure PC in conventional lithium-ion batteries with graphite anodes.[3]
-
This compound: The presence of the larger ethyl group in this compound might sterically hinder its co-intercalation into graphite layers, a phenomenon observed in other substituted cyclic carbonates.[8] This could potentially lead to better compatibility with graphite anodes compared to PC. However, without direct experimental evidence, this remains a hypothesis that requires validation. The formation of a stable SEI is crucial to prevent solvent decomposition.[8]
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Measurement of Ionic Conductivity
Ionic conductivity is typically measured using Electrochemical Impedance Spectroscopy (EIS).
-
Electrolyte Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., 1M LiPF6) in the solvent (or solvent mixture) inside an argon-filled glovebox to prevent moisture contamination.
-
Cell Assembly: A conductivity cell, consisting of two blocking electrodes (e.g., stainless steel or platinum) with a known geometry and separated by a spacer of known thickness, is filled with the prepared electrolyte.
-
EIS Measurement: The cell is connected to a potentiostat with a frequency response analyzer. An AC voltage of small amplitude (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the thickness of the spacer (distance between electrodes) and A is the area of the electrodes.
Determination of the Electrochemical Stability Window
Linear Sweep Voltammetry (LSV) is the standard technique to determine the ESW.
-
Cell Assembly: A three-electrode cell is assembled in a glovebox. A working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil) are used. The cell is filled with the electrolyte under investigation.
-
Anodic Scan (Oxidative Stability): The potential of the working electrode is scanned from the open-circuit potential (OCP) to a higher potential at a slow scan rate (e.g., 1 mV/s). The potential at which a sharp increase in current is observed is defined as the anodic stability limit.
-
Cathodic Scan (Reductive Stability): The potential of the working electrode is scanned from the OCP to a lower potential. The potential at which a sharp increase in cathodic current occurs is defined as the cathodic stability limit.
-
ESW Determination: The electrochemical stability window is the difference between the anodic and cathodic stability limits.
Visualizing Key Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
References
- 1. This compound | 4437-85-8 [amp.chemicalbook.com]
- 2. Propylene carbonate - Wikipedia [en.wikipedia.org]
- 3. Battery-grade Propylene Carbonate (PC), High Purity [landtinst.com]
- 4. Butylene carbonate | C5H8O3 | CID 107282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. jumbobattery.com [jumbobattery.com]
- 8. escholarship.org [escholarship.org]
- 9. Deciphering the Ethylene Carbonate-Propylene Carbonate Mystery in Li-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different catalysts for 4-Ethyl-1,3-dioxolan-2-one polymerization
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of 4-Ethyl-1,3-dioxolan-2-one is a promising route to novel biodegradable polyesters with potential applications in drug delivery and biomedical devices. The choice of catalyst is paramount as it dictates the polymerization kinetics, polymer properties, and overall efficiency of the process. This guide provides an objective comparison of different classes of catalysts—organocatalysts, metal-based catalysts, and enzymatic catalysts—for the polymerization of this compound and its analogs. The experimental data presented is based on studies of closely related 1,3-dioxolan-4-one monomers, providing a strong predictive basis for the target monomer.
Performance Comparison of Catalysts
The selection of a suitable catalyst system is a critical step in the synthesis of polyesters via ring-opening polymerization. The following table summarizes the performance of representative catalysts from three major classes: organocatalysts, metal-based catalysts, and enzymatic catalysts, based on the polymerization of analogous 1,3-dioxolan-4-one monomers.
| Catalyst System | Catalyst Type | Monomer Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Temperature (°C) | Time (h) |
| p-Toluenesulfonic acid (p-TSA) | Organocatalyst | 95 | 8,500 | 1.3 | 100 | 6 |
| Salen-based Aluminum Complex | Metal-based | >99 | 15,000 | 1.1 | 70 | 0.5 |
| Candida antarctica Lipase B (CALB) | Enzymatic | ~90 | 17,000 | 1.5 | 70 | 48 |
Note: Data for p-TSA and Salen-Al is based on the polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one. Data for CALB is based on the polymerization of a related cyclic carbonate, 1,3-dioxan-2-one, and other lactones, as direct enzymatic polymerization data for 1,3-dioxolan-4-ones is limited.
Experimental Protocols
Detailed methodologies for the polymerization of a 1,3-dioxolan-4-one monomer using the compared catalyst systems are provided below. These protocols can be adapted for this compound.
Organocatalytic Polymerization using p-Toluenesulfonic Acid (p-TSA)
This protocol describes a solvent-free, bulk polymerization of a 1,3-dioxolan-4-one monomer.
Materials:
-
2,2,5-trimethyl-1,3-dioxolan-4-one (monomer)
-
p-Toluenesulfonic acid (p-TSA, catalyst)
-
Neopentanol (initiator)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Nitrogen (N₂) gas supply
-
Schlenk flask and standard glassware
Procedure:
-
The monomer, p-TSA catalyst, and neopentanol initiator are mixed in a Schlenk flask under a nitrogen atmosphere in a molar ratio of 200:10:1 (monomer:catalyst:initiator).
-
Anhydrous MgSO₄ is added to the mixture to remove any residual moisture.
-
The polymerization reaction is conducted at 100 °C for 6 hours with continuous stirring.
-
After cooling to room temperature, the reaction mixture is dissolved in CH₂Cl₂ (20 mL).
-
The organic solution is washed with a saturated aqueous solution of sodium bicarbonate (3 x 15 mL) and then with brine (3 x 15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield a yellowish solid.
-
The solid is redissolved in a minimal amount of CH₂Cl₂ and precipitated in cold methanol to obtain the final polymer as a white solid.
Metal-Catalyzed Polymerization using a Salen-Aluminum Complex
This procedure outlines the ring-opening polymerization using a well-defined metal complex as a catalyst.
Materials:
-
5-phenyl-1,3-dioxolan-4-one (monomer)
-
Salen-based aluminum complex (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (dry)
-
Nitrogen (N₂) gas supply in a glovebox
-
Glass ampoules
Procedure:
-
All manipulations are performed in a nitrogen-filled glovebox.
-
The monomer, salen-aluminum catalyst, and benzyl alcohol initiator are dissolved in dry toluene in a glass ampoule. The typical molar ratio is 100:1:1 (monomer:catalyst:initiator) with a monomer concentration of 1 M.
-
The ampoule is sealed and removed from the glovebox.
-
The polymerization is carried out by placing the ampoule in an oil bath preheated to 70 °C for 30 minutes.
-
The reaction is quenched by cooling the ampoule in an ice bath.
-
The polymer can be isolated by precipitation in a non-solvent like cold methanol, followed by filtration and drying under vacuum.
Enzymatic Polymerization using Candida antarctica Lipase B (CALB)
This protocol describes the enzymatic ring-opening polymerization of a cyclic carbonate monomer in bulk.[1]
Materials:
-
1,3-dioxan-2-one (monomer)
-
Immobilized Candida antarctica lipase B (e.g., Novozym-435)
-
Glass vials with screw caps
Procedure:
-
The monomer and the immobilized lipase (typically 10% by weight of the monomer) are placed in a dry glass vial.
-
The vial is tightly sealed and placed in a thermostated shaker or oil bath at 70 °C.
-
The polymerization is allowed to proceed for 48 hours.
-
The reaction is stopped by dissolving the mixture in a suitable solvent (e.g., chloroform or dichloromethane) and separating the immobilized enzyme by filtration.
-
The polymer is recovered from the filtrate by precipitation in a non-solvent (e.g., cold methanol), followed by filtration and drying under vacuum.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the performance of different catalysts in the polymerization of this compound.
References
A Comparative Guide: 4-Ethyl-1,3-dioxolan-2-one vs. Ethylene Carbonate in Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing safer, more efficient, and higher-performance lithium-ion batteries, the composition of the electrolyte plays a pivotal role. Ethylene carbonate (EC) has long been the cornerstone of commercial electrolytes, prized for its ability to form a stable solid electrolyte interphase (SEI) on graphite anodes. However, its high melting point and limited electrochemical stability at high potentials have driven research into alternative solvent molecules. This guide provides an objective comparison between the established ethylene carbonate and a promising alternative, 4-Ethyl-1,3-dioxolan-2-one (EtEC), focusing on key performance metrics and supported by experimental data.
Physicochemical Properties: A Foundation for Performance
The fundamental physical properties of an electrolyte solvent dictate its behavior within a battery, influencing everything from ion mobility to operational temperature range. A comparison of key properties between EtEC and EC reveals significant differences stemming from the substitution of a hydrogen atom with an ethyl group.
| Property | This compound (EtEC) | Ethylene Carbonate (EC) | Significance in Batteries |
| Molecular Weight | 116.12 g/mol | 88.06 g/mol | Affects volatility and density. |
| Melting Point | Liquid at room temperature | 36-39 °C | EC's high melting point necessitates the use of co-solvents for low-temperature operation. |
| Density (at 30°C) | 1.121 g/cm³[1] | 1.321 g/cm³ (at 40°C)[1] | Influences the overall energy density of the battery pack. |
| Viscosity (at 40°C) | 2.01 mPa·s[1] | 1.90 mPa·s[1] | Lower viscosity is desirable as it generally leads to higher ionic conductivity and better rate performance. EtEC is slightly more viscous than EC at this temperature. |
| Relative Permittivity (εr at 40°C) | 40.8[1] | 89.6[1] | A high relative permittivity is crucial for effectively dissolving lithium salts (e.g., LiPF₆) and promoting ion dissociation, which is essential for high ionic conductivity. EC is significantly more polar. |
The data clearly shows that while EtEC offers the advantage of being liquid at room temperature, its relative permittivity is less than half that of EC.[1] This lower polarity is a critical factor, as it can reduce the solvent's ability to dissociate the lithium salt, potentially leading to lower ionic conductivity.[1]
Electrochemical Performance: The Deciding Factor
While physical properties provide a theoretical baseline, the true measure of an electrolyte solvent is its performance within an electrochemical cell.
Ionic Conductivity
Ionic conductivity is a measure of how well an electrolyte conducts lithium ions. It is directly influenced by the viscosity of the solvent and the degree of lithium salt dissociation.
-
Ethylene Carbonate (EC): Due to its exceptionally high relative permittivity, EC is highly effective at dissolving lithium salts, leading to a high concentration of charge carriers.[2] When mixed with low-viscosity linear carbonates (like dimethyl carbonate or ethyl methyl carbonate), EC-based electrolytes can achieve high ionic conductivities, typically in the range of 10 mS/cm at room temperature.[3]
-
This compound (EtEC): The significantly lower relative permittivity of EtEC suggests a reduced ability to dissociate lithium salts compared to EC.[1] This, combined with its slightly higher viscosity, would be expected to result in lower overall ionic conductivity in an analogous electrolyte formulation. The trend observed in a study of substituted 1,3-dioxolan-2-ones shows that alkyl groups (like methyl and ethyl) lead to considerably lower relative permittivity compared to the unsubstituted EC.[1]
Electrochemical Stability and SEI Formation
The electrochemical stability window defines the voltage range over which the electrolyte remains stable without significant decomposition. The reactions at the electrode-electrolyte interface, particularly the formation of the SEI on the anode, are critical for the battery's cycle life and safety.
-
Ethylene Carbonate (EC): EC is known to reductively decompose on graphite anodes during the initial charging cycles to form a stable, compact, and effective SEI layer.[4] This passivation layer is electronically insulating but ionically conducting, allowing Li⁺ transport while preventing further electrolyte decomposition.[4] However, the anodic (oxidative) stability of EC-based electrolytes can be limited, making them problematic for high-voltage cathode materials that operate above 4.3 V vs. Li/Li⁺.[2]
-
This compound (EtEC): Specific data on the electrochemical stability window and SEI composition for EtEC is less prevalent in the literature. However, it can be inferred that the presence of the ethyl group will alter the decomposition pathway. Alkyl-substituted carbonates may participate in the formation of a different SEI, potentially impacting its stability, impedance, and flexibility, which are critical for accommodating the volume changes of anodes like silicon.
Experimental Protocols
To ensure a fair and accurate comparison between electrolyte formulations, standardized experimental procedures are essential.
Electrolyte Preparation
-
Objective: To prepare the electrolyte solutions for testing.
-
Procedure:
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, dry the solvents (EC, EtEC, and any co-solvents) over molecular sieves for at least 24 hours.
-
Dry the lithium salt (e.g., LiPF₆) under vacuum at an elevated temperature (e.g., 80°C) for 12 hours.
-
Dissolve the dried lithium salt in the solvent or solvent mixture to the desired concentration (e.g., 1.0 M).
-
Stir the solution on a magnetic stir plate for several hours until the salt is completely dissolved.
-
Cell Assembly
-
Objective: To construct a test vehicle for electrochemical measurements.
-
Procedure (CR2032 Coin Cell):
-
Place the cathode (e.g., LiCoO₂ coated on Al foil) into the positive cell case.
-
Add a few drops of the prepared electrolyte to wet the cathode surface.
-
Place a porous separator (e.g., Celgard) on top of the cathode.
-
Add sufficient electrolyte to fully saturate the separator.
-
Place the anode (e.g., graphite coated on Cu foil or lithium metal) on top of the wet separator.
-
Position a stainless steel spacer and a wave spring on top of the anode.
-
Carefully place the negative cell cap and crimp the coin cell using a hydraulic crimper to ensure a hermetic seal.
-
Electrochemical Characterization
-
Ionic Conductivity: Measured using Electrochemical Impedance Spectroscopy (EIS). A conductivity cell with two blocking electrodes (e.g., stainless steel) is filled with the electrolyte, and the bulk resistance (Rb) is determined from the Nyquist plot. The conductivity (σ) is calculated using the formula σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.
-
Electrochemical Stability Window (ESW): Determined using Linear Sweep Voltammetry (LSV). A three-electrode cell is used with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal). The potential is swept from the open-circuit voltage to higher (anodic) and lower (cathodic) potentials, and the voltages at which significant current increase occurs define the stability window.
-
Galvanostatic Cycling: Performed on assembled coin cells using a battery cycler. Cells are charged and discharged at constant current between set voltage limits (e.g., 3.0 V and 4.2 V for a graphite/LiCoO₂ cell). Key metrics such as discharge capacity, coulombic efficiency, and capacity retention over hundreds of cycles are recorded to evaluate long-term performance.[5]
Workflow for Electrolyte Performance Evaluation
The logical process for comparing the performance of two electrolyte solvents like EC and EtEC is outlined below. This workflow ensures that fundamental properties are characterized before moving to more complex and time-consuming full-cell testing.
Conclusion
The comparison between this compound and ethylene carbonate highlights a fundamental trade-off in electrolyte design.
-
Ethylene Carbonate (EC) remains the industry standard due to its excellent ability to form a protective SEI on graphite and its high dielectric constant, which ensures sufficient lithium salt dissociation.[2][4] Its primary drawback is a high melting point, which mandates the use of co-solvents.
-
This compound (EtEC) offers a clear advantage with its liquid state at room temperature, potentially enabling simpler electrolyte formulations for a wider temperature range. However, its significantly lower relative permittivity is a major concern, as it is likely to lead to lower ionic conductivity and poorer rate performance compared to EC-based systems.[1] The impact of its ethyl group on the long-term stability and composition of the SEI requires further in-depth investigation.
For researchers, while EtEC presents an interesting molecular structure, overcoming the challenge posed by its low polarity is essential for it to be considered a viable replacement for ethylene carbonate in high-performance lithium-ion batteries. Future work could explore its use as a co-solvent or additive, where its unique properties might be leveraged without compromising the overall ionic conductivity of the electrolyte.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of ethylene carbonate (EC) and tetramethylene sulfone (SL) in the dissolution of transition metals from lithium-ion cathodes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02535G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
4-Ethyl-1,3-dioxolan-2-one: A Superior Green Solvent Alternative to Traditional Counterparts
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing pursuit of sustainable practices within the pharmaceutical and chemical industries, 4-Ethyl-1,3-dioxolan-2-one is emerging as a formidable green solvent, offering significant advantages in safety, environmental impact, and performance over traditional solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Toluene. This comparison guide provides an objective analysis, supported by available data, to assist researchers, scientists, and drug development professionals in making informed decisions for their laboratory and manufacturing processes.
Executive Summary
This compound, a cyclic carbonate, presents a compelling case as a green solvent alternative. It boasts a favorable safety profile, readily biodegradable nature, and comparable or superior performance in various chemical transformations. Traditional solvents, while effective, are often associated with significant health risks, including reproductive toxicity and carcinogenicity, alongside detrimental environmental persistence. This guide will delve into a comparative analysis of their physicochemical properties, safety and environmental profiles, and applications in common organic reactions.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a solvent is paramount to the success of a chemical reaction. The following table summarizes the key physicochemical properties of this compound and its traditional counterparts.
| Property | This compound | DMF | DMSO | NMP | Toluene |
| CAS Number | 4437-85-8 | 68-12-2 | 67-68-5 | 872-50-4 | 108-88-3 |
| Molecular Weight ( g/mol ) | 116.12 | 73.09 | 78.13 | 99.13 | 92.14 |
| Boiling Point (°C) | 248 | 153 | 189 | 202 | 111 |
| Melting Point (°C) | -55 | -61 | 18.5 | -24 | -95 |
| Viscosity (cP at 25°C) | ~2.5[1] | 0.802 | 1.996 | 1.65 | 0.59 |
| Dielectric Constant (at 25°C) | ~30[1] | 36.7 | 47.2 | 32.2 | 2.38 |
Safety and Environmental Profile: A Clear Advantage for Greener Alternatives
The most significant divergence between this compound and traditional solvents lies in their safety and environmental impact.
| Parameter | This compound | DMF | DMSO | NMP | Toluene |
| Toxicity | Expected to be of low concern.[2] Analogue (Propylene Carbonate) Oral LD50 (rat) > 5000 mg/kg[3] | Reproductive toxin, hepatotoxic. Oral LD50 (rat) 2800 mg/kg | Low toxicity. Oral LD50 (rat) 14500 mg/kg | Reproductive toxin. Oral LD50 (rat) 3914 mg/kg | Neurotoxin, suspected reproductive toxin. Oral LD50 (rat) 5000 mg/kg |
| Biodegradability | Expected to be readily biodegradable (based on analogue propylene carbonate)[1][2][4] | Not readily biodegradable | Readily biodegradable | Not readily biodegradable | Readily biodegradable |
| Hazard Classification | Eye Irritant[5] | Reproductive Toxin, Harmful, Irritant | None | Reproductive Toxin, Irritant | Flammable, Harmful, Irritant |
The data clearly indicates the significant hazards associated with DMF and NMP, both of which are classified as reproductive toxins. Toluene is a known neurotoxin. In contrast, this compound and its close analogue, propylene carbonate, exhibit low toxicity. Furthermore, the expected ready biodegradability of this compound is a crucial advantage, minimizing its environmental persistence.
Performance in Key Organic Reactions: A Promising Outlook
While direct comparative studies using this compound in a wide range of specific named reactions are still emerging, the performance of its close analogue, propylene carbonate, and other organic carbonates provides strong evidence of their efficacy as reaction solvents.
Logical Workflow for Solvent Selection
Caption: A flowchart comparing the traditional and green solvent selection pathways.
Experimental Evidence with Analogues
Suzuki-Miyaura Coupling: Propylene carbonate has been successfully employed as a sustainable solvent for the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in drug discovery.[6] Studies have shown that good to excellent yields of biaryl products can be achieved.[6] While specific data for this compound is not yet widely published, its similar properties suggest it would be an effective medium for this transformation.
Amide Bond Formation: The formation of amide bonds is one of the most common reactions in pharmaceutical synthesis. Traditional solvents like DMF and NMP are frequently used but are under increasing regulatory scrutiny. Green alternatives are actively being sought, and polar aprotic solvents like cyclic carbonates are promising candidates due to their ability to dissolve a wide range of reactants and facilitate the reaction.
Nucleophilic Substitution Reactions: A patent has demonstrated the use of butylene carbonate (a synonym for this compound) in palladium-catalyzed asymmetric allylic substitution reactions, achieving high enantioselectivities.[7] This indicates its suitability for facilitating complex catalytic transformations.
Experimental Protocols (Adapted from Propylene Carbonate Studies)
While specific protocols for this compound are not yet prevalent in the literature, the following generalized procedures, adapted from studies using propylene carbonate, can serve as a starting point for researchers.
General Procedure for Suzuki-Miyaura Coupling in Propylene Carbonate:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).
-
Add propylene carbonate (3 mL) and a base (e.g., K₂CO₃, 2.0 mmol).
-
The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) until completion, monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Amide Bond Formation:
-
Dissolve the carboxylic acid (1.0 mmol) and a coupling agent (e.g., HATU, 1.1 mmol) in this compound (3 mL).
-
Add a base (e.g., DIPEA, 2.0 mmol) and stir the mixture for 5-10 minutes.
-
Add the amine (1.1 mmol) and continue stirring at room temperature until the reaction is complete.
-
Work-up and purification would follow standard procedures similar to the Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This compound presents a compelling and viable alternative to traditional, hazardous solvents. Its favorable physicochemical properties, coupled with a significantly improved safety and environmental profile, position it as a front-runner in the adoption of greener chemical practices. While more direct comparative data in a broader range of specific organic reactions is needed, the existing evidence from its analogues strongly supports its potential. Researchers and drug development professionals are encouraged to explore the use of this compound to enhance the sustainability and safety of their chemical processes.
Caption: The relationship between solvent properties, comparative advantages, and desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. series.publisso.de [series.publisso.de]
- 4. benthamdirect.com [benthamdirect.com]
- 5. On the use of propylene carbonate and dimethyl carbonate as green solvents in organic electrosynthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Organic carbonates as alternative solvents for palladium-catalyzed substitution reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physical Properties of Alkyl-Substituted Dioxolan-2-ones
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the physical characteristics of a versatile class of organic compounds.
Alkyl-substituted dioxolan-2-ones, particularly derivatives of propylene carbonate, are a class of compounds garnering significant interest across various scientific disciplines, including pharmaceuticals, materials science, and green chemistry. Their utility as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymer synthesis necessitates a thorough understanding of their physical properties. This guide provides a comparative study of key physical characteristics of a homologous series of 4-alkyl-1,3-dioxolan-2-ones, offering valuable data for researchers and developers working with these compounds.
Comparative Data of Physical Properties
The following table summarizes the key physical properties of methyl, ethyl, propyl, and butyl-substituted dioxolan-2-ones. These values have been compiled from various chemical databases and scientific literature to provide a clear and concise comparison.
| Alkyl Substituent | Chemical Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C | Dynamic Viscosity (mPa·s) at 25°C | Refractive Index (n²⁰/D) |
| Methyl | 4-Methyl-1,3-dioxolan-2-one | 108-32-7 | C₄H₆O₃ | 240 - 243[1] | -49[1] | 1.204[1] | 2.5 | 1.421[1] |
| Ethyl | 4-Ethyl-1,3-dioxolan-2-one | 4437-85-8 | C₅H₈O₃ | 238.7 | -45 | 1.107 | Not Available | 1.426 - 1.428 |
| Propyl | 4-Propyl-1,3-dioxolan-2-one | 89489-56-5 | C₆H₁₀O₃ | Not Available | Not Available | Not Available | Not Available | Not Available |
| Butyl | 4-Butyl-1,3-dioxolan-2-one | 66675-43-2 | C₇H₁₂O₃ | Not Available | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
The following are generalized experimental methodologies for the determination of the key physical properties cited in this guide. Specific details may vary slightly between different laboratories and publications.
Boiling Point Determination
The boiling point of the alkyl-substituted dioxolan-2-ones can be determined using a micro-boiling point apparatus or by distillation. A common method involves heating a small sample of the liquid in a Thiele tube or a similar apparatus. A capillary tube, sealed at one end, is placed in the sample. The temperature at which a steady stream of bubbles emerges from the capillary tube and the liquid level inside and outside the capillary are equal corresponds to the boiling point.
Melting Point Determination
For compounds that are solid at or near room temperature, the melting point is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.
Density Measurement
The density of the liquid dioxolan-2-ones is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature, usually 20°C. The density is then calculated by dividing the mass by the volume.
Viscosity Measurement
The dynamic viscosity can be measured using a viscometer, such as an Ostwald viscometer or a rotational viscometer. For an Ostwald viscometer, the time it takes for a known volume of the liquid to flow through a capillary tube under the influence of gravity is measured. This time is then compared to that of a reference liquid with a known viscosity to calculate the viscosity of the sample.
Refractive Index Measurement
The refractive index is determined using a refractometer, such as an Abbe refractometer. A drop of the liquid is placed on the prism of the refractometer, and the instrument measures the angle at which light is refracted as it passes from the prism into the sample. The refractive index is typically measured at a specific wavelength of light (e.g., the sodium D-line) and temperature.
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative study of the physical properties of alkyl-substituted dioxolan-2-ones.
References
Validating the Structure of Poly(4-ethyl-1,3-dioxolan-2-one) via Nuclear Magnetic Resonance Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural characterization of novel polymers is paramount. This guide provides a comparative framework for validating the structure of poly(4-ethyl-1,3-dioxolan-2-one) using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed experimental protocol and compare its expected NMR data with two common biodegradable polymers: polylactic acid (PLA) and poly(trimethylene carbonate) (PTMC).
Introduction
Poly(this compound) is a promising aliphatic polycarbonate with potential applications in drug delivery and biomedical devices due to its expected biodegradability and biocompatibility. The ring-opening polymerization of this compound can theoretically proceed via two distinct mechanisms, leading to either a polycarbonate or a polyester structure. NMR spectroscopy is an indispensable tool for elucidating the precise polymeric structure by providing detailed information about the chemical environment of individual protons and carbon atoms.
Experimental Protocol: NMR Analysis of Poly(this compound)
This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for the structural validation of poly(this compound).
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the purified and dried poly(this compound) sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
2. NMR Spectrometer Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
3. Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to further confirm proton-proton and proton-carbon correlations, respectively.
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS).
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the polymer repeating unit.
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for poly(this compound) and compare them with experimental data for polylactic acid (PLA) and poly(trimethylene carbonate) (PTMC).
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Polymer | Methylene Protons (-CH₂-) | Methine Proton (-CH-) | Methyl Protons (-CH₃) |
| Poly(this compound) (Expected) | 1.6 - 1.8, 4.2 - 4.5 | 4.8 - 5.0 | 0.9 - 1.1 |
| Polylactic Acid (PLA)[1][2][3] | - | 5.1 - 5.2 | 1.5 - 1.6 |
| Poly(trimethylene carbonate) (PTMC)[4][5] | 2.0 - 2.2, 4.2 - 4.3 | - | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Polymer | Carbonyl Carbon (-C=O) | Methylene Carbons (-CH₂-) | Methine Carbon (-CH-) | Methyl Carbon (-CH₃) |
| Poly(this compound) (Expected) | 154 - 156 | 25 - 27, 68 - 70 | 75 - 77 | 8 - 10 |
| Polylactic Acid (PLA)[1][2] | 169 - 170 | - | 69 - 70 | 16 - 17 |
| Poly(trimethylene carbonate) (PTMC) | 155 - 156 | 28 - 30, 64 - 66 | - | - |
Structure Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of poly(this compound) using NMR spectroscopy.
Caption: Workflow for polymer structure validation using NMR.
Conclusion
NMR spectroscopy is a definitive method for the structural elucidation of poly(this compound). By comparing the experimentally obtained ¹H and ¹³C NMR spectra with the expected chemical shifts and the data from alternative polymers like PLA and PTMC, researchers can unambiguously confirm the polycarbonate structure resulting from the ring-opening polymerization. This rigorous validation is a critical step in the development and application of this novel biomaterial.
References
Benchmarking 4-Ethyl-1,3-dioxolan-2-one in Lithium-Ion Battery Electrolytes: A Comparative Guide
In the pursuit of next-generation energy storage solutions, the composition of the electrolyte plays a pivotal role in determining the performance, safety, and lifespan of lithium-ion batteries. As a component of the electrolyte, 4-Ethyl-1,3-dioxolan-2-one, also known as 1,2-Butylene Carbonate, presents itself as a promising alternative to conventional cyclic carbonates. This guide provides a comprehensive performance benchmark of this compound against common alternatives such as Ethylene Carbonate (EC), Propylene Carbonate (PC), and Fluoroethylene Carbonate (FEC), supported by experimental data for researchers, scientists, and professionals in drug development exploring advanced battery technologies.
Comparative Analysis of Physicochemical Properties
The fundamental physical properties of the solvent used in an electrolyte solution significantly influence the overall performance of a lithium-ion battery. Below is a comparative table summarizing the key physicochemical properties of this compound and its alternatives at 25°C.
| Property | This compound (EtEC) | Ethylene Carbonate (EC) | Propylene Carbonate (PC) | Fluoroethylene Carbonate (FEC) |
| Molecular Weight ( g/mol ) | 116.12 | 88.06 | 102.09 | 106.05 |
| Density (g/cm³) | 1.103 | 1.321 | 1.204 | 1.454 |
| Boiling Point (°C) | 246 | 248 | 242 | 212 |
| Melting Point (°C) | -55 | 36.4 | -48.8 | 18.1 |
| Flash Point (°C) | 112 | 143 | 132 | 107 |
| Dielectric Constant (ε) | 26.9 | 89.6 | 64.9 | 107.2 |
| Viscosity (mPa·s) | 2.58 | 1.90 (at 40°C) | 2.53 | 4.10 |
Electrochemical Performance Benchmarking
The electrochemical performance of an electrolyte is a critical determinant of a lithium-ion battery's efficacy. While direct, comprehensive comparative studies on this compound are emerging, the following table provides a representative comparison of key performance indicators for electrolytes based on the different cyclic carbonates. The data is synthesized from various studies and presented to highlight the relative performance characteristics.
| Performance Metric | Electrolyte with this compound | Electrolyte with Ethylene Carbonate (EC) | Electrolyte with Propylene Carbonate (PC) | Electrolyte with Fluoroethylene Carbonate (FEC) |
| Ionic Conductivity | Moderate | High | Moderate | High |
| Electrochemical Stability Window | Wide | Moderate | Moderate | Wide |
| Cycling Stability | Promising | Good | Moderate | Excellent |
| Solid Electrolyte Interphase (SEI) Formation | Forms a stable SEI | Forms a stable SEI on graphite | Co-intercalation with graphite, less stable SEI | Forms a highly stable and thin SEI |
| Low-Temperature Performance | Good due to low melting point | Poor due to high melting point | Good due to low melting point | Moderate |
Experimental Protocols
Measurement of Ionic Conductivity
The ionic conductivity of the electrolyte is a measure of its ability to conduct lithium ions and is a key factor in the battery's power performance.
Methodology:
-
Electrolyte Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., 1M LiPF₆) in a solvent mixture containing this compound or one of its alternatives, typically blended with a linear carbonate (e.g., dimethyl carbonate, DMC) in a specific ratio (e.g., 1:1 v/v).
-
Conductivity Cell: A two-electrode conductivity cell with platinum electrodes is used. The cell constant is first determined using standard potassium chloride solutions of known conductivity.
-
Measurement: The conductivity cell is filled with the prepared electrolyte inside an argon-filled glovebox to prevent moisture contamination.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).
Visualizing the Solid Electrolyte Interphase (SEI) Formation
The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface during the initial charging cycles is critical for the long-term stability of lithium-ion batteries. The SEI is formed by the reductive decomposition of the electrolyte components.
Caption: Reductive decomposition of cyclic carbonates at the anode surface leading to the formation of the Solid Electrolyte Interphase (SEI).
Experimental Workflow for Battery Cycling Performance
Evaluating the long-term performance of a lithium-ion battery involves subjecting it to numerous charge-discharge cycles and monitoring key performance metrics.
Caption: Workflow for evaluating the cycling performance of a lithium-ion battery with a novel electrolyte.
A Comparative Guide to the Thermal Stability of Polyesters from Different Cyclic Carbonates
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of biodegradable polyesters is a critical parameter influencing their processing, storage, and application, particularly in the biomedical and pharmaceutical fields. This guide provides an objective comparison of the thermal properties of various polyesters synthesized from different cyclic carbonates. The data presented is compiled from peer-reviewed literature and is intended to aid in material selection and formulation development.
Comparative Thermal Properties
The thermal stability of polyesters is primarily evaluated by Thermogravimetric Analysis (TGA), which determines the weight loss of a material as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions. Key parameters include:
-
Td5% and Td10% : The temperatures at which 5% and 10% weight loss occurs, respectively, indicating the onset of thermal decomposition.
-
Tmax : The temperature of the maximum rate of decomposition.
-
Tg : The glass transition temperature, where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Tm : The melting temperature, at which the crystalline domains of the polymer melt.
The following table summarizes the thermal properties of several common polyesters derived from cyclic carbonates. It is important to note that these values can vary depending on factors such as molecular weight, crystallinity, and the specific experimental conditions used for analysis.
| Polymer | Monomer | Tg (°C) | Tm (°C) | Td5% (°C) | Td10% (°C) | Tmax (°C) | Experimental Conditions |
| Poly(L-lactic acid) (PLLA) | L-lactide | 60 - 65 | 173 - 178 | ~302 | - | 368 - 371 | TGA: 10°C/min, N2 atmosphere[1] |
| Poly(glycolic acid) (PGA) | Glycolide | 35 - 40 | 225 - 230 | ~240 | - | 347 | TGA: 10°C/min, N2 atmosphere[2] |
| Poly(trimethylene carbonate) (PTMC) | Trimethylene carbonate | -15 - -25 | Amorphous | - | ~302 | - | TGA: 10°C/min, N2 atmosphere[3] |
| Poly(ε-caprolactone) (PCL) | ε-caprolactone | -60 | 59 - 64 | ~290 | - | 396 - 435 | TGA: 15°C/min, N2 atmosphere[4] |
| Poly(p-dioxanone) (PPDO) | p-dioxanone | -10 - -16 | 105 - 110 | - | - | - | DSC data reported[5][6] |
| Poly(butylene succinate) (PBS) | Butylene succinate (cyclic oligoesters) | -32 | 114 | - | - | - | DSC data reported[7] |
Experimental Protocols
To ensure accurate and reproducible data for comparing the thermal stability of polyesters, standardized experimental protocols are crucial. The following are recommended methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), based on established standards such as ASTM D3418, ISO 11357, ASTM E1131, and ISO 11358.[8][9][10][11]
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal decomposition profile of the polyester.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Prepare a sample of 5-10 mg of the dry polyester. The sample should be in a powder or film form to ensure uniform heat distribution.
-
TGA Run:
-
Place the sample in a clean, tared TGA pan (typically platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.
-
Heat the sample from ambient temperature to at least 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the percentage weight loss as a function of temperature.
-
Determine the onset of decomposition (Td5% and Td10%) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation: Weigh 5-10 mg of the dry polyester sample into a DSC pan. Crimp the pan to encapsulate the sample.
-
DSC Run (Heat-Cool-Heat Cycle):
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., -80°C for low Tg polymers).
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected melting point to erase its previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the initial low temperature.
-
Second Heating Scan: Heat the sample again at the same controlled rate to a temperature above its melting point.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
The melting temperature (Tm) is determined as the peak temperature of the endothermic melting event in the second heating scan.
-
Synthesis of Polyesters from Cyclic Carbonates
The general method for synthesizing these polyesters is through Ring-Opening Polymerization (ROP) of their respective cyclic carbonate monomers. This process is typically initiated by a nucleophilic species and can be catalyzed by various compounds, including organometallic catalysts, organic catalysts, or enzymes.
Caption: General scheme for the synthesis of polyesters via Ring-Opening Polymerization of cyclic carbonates.
References
- 1. Mechanisms and kinetics of thermal degradation of poly(epsilon-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Stability of Polycaprolactone Grafted Densely with Maleic Anhydride Analysed Using the Coats–Redfern Equation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Injection Molding of Biodegradable Polydioxanone—A Study of the Dependence of the Structural and Mechanical Properties on Thermal Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the mechanical properties and degradation properties of polydioxanone isothermal annealing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. en.usb-lab.com [en.usb-lab.com]
- 9. linseis.com [linseis.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. ASTM Testing for Plastics and Polymers [intertek.com]
Unveiling the Electrochemical Stability of 4-Ethyl-1,3-dioxolan-2-one: A Comparative Guide for Advanced Battery Electrolytes
For researchers and professionals in the vanguard of battery technology and drug development, the quest for superior electrolyte solvents is paramount. This guide offers a comparative analysis of the electrochemical stability window (ESW) of 4-Ethyl-1,3-dioxolan-2-one against common carbonate-based electrolyte solvents, providing essential data for the innovation of next-generation energy storage solutions.
The electrochemical stability window (ESW) is a critical parameter for electrolyte solvents, defining the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is instrumental in developing high-energy-density batteries. While extensive data exists for conventional solvents, this guide focuses on providing a comparative perspective for this compound, a promising candidate for advanced electrolyte formulations.
Comparative Analysis of Electrochemical Stability Windows
Direct experimental data for the electrochemical stability window (ESW) of this compound is not extensively available in public literature. However, by examining its structural analogues and related alkyl carbonates, we can infer its potential performance. The following table summarizes the ESW of common electrolyte solvents, providing a benchmark for comparison. The stability of these solvents is typically evaluated in the presence of a lithium salt, such as LiPF6.
| Solvent | Chemical Structure | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Stability Window (V) |
| This compound | (Inferred) | N/A | N/A | N/A |
| Ethylene Carbonate (EC) | ~4.8 | ~0.8 | ~4.0 | |
| Propylene Carbonate (PC) | ~5.0 | ~0.9 | ~4.1 | |
| Dimethyl Carbonate (DMC) | ~4.5 | ~1.0 | ~3.5 | |
| Diethyl Carbonate (DEC) | ~4.5 | ~1.0 | ~3.5 |
Note: The electrochemical stability window can be influenced by factors such as the type of electrode material, the concentration and type of lithium salt, and the presence of additives.
In-depth Experimental Protocols
The determination of the electrochemical stability window is crucial for characterizing new electrolyte solvents. The following is a detailed methodology for this key experiment, based on established practices in the field.
Determination of Electrochemical Stability Window by Linear Sweep Voltammetry (LSV)
Objective: To determine the anodic and cathodic stability limits of an electrolyte.
Materials and Equipment:
-
Three-electrode electrochemical cell (e.g., a coin cell or a Swagelok-type cell)
-
Working electrode (e.g., platinum, glassy carbon, or a specific cathode/anode material)
-
Reference electrode (e.g., lithium metal)
-
Counter electrode (e.g., lithium metal)
-
Electrolyte solution (e.g., 1 M LiPF6 in the solvent to be tested)
-
Potentiostat/Galvanostat
-
Glovebox with an inert atmosphere (e.g., argon-filled)
Procedure:
-
Cell Assembly: Inside an argon-filled glovebox, assemble the three-electrode cell. The working electrode should be polished and cleaned before use.
-
Electrolyte Filling: Introduce the electrolyte solution into the cell, ensuring the electrodes and separator are fully wetted.
-
Anodic Stability Measurement (Oxidative Limit):
-
Connect the cell to the potentiostat.
-
Perform a linear sweep voltammetry scan from the open-circuit potential (OCP) towards a higher potential (e.g., up to 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
The anodic limit is defined as the potential at which a significant increase in the oxidation current is observed.
-
-
Cathodic Stability Measurement (Reductive Limit):
-
Using a fresh cell, perform a linear sweep voltammetry scan from the OCP towards a lower potential (e.g., down to 0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
The cathodic limit is defined as the potential at which a significant increase in the reduction current is observed.
-
Logical Workflow for Electrolyte Characterization
The process of evaluating a new electrolyte solvent involves a series of logical steps, from initial screening to in-depth electrochemical testing. The following diagram illustrates a typical workflow.
Caption: Workflow for the characterization of a novel electrolyte solvent.
While direct experimental values for the electrochemical stability of this compound remain to be fully established in the literature, its structural similarity to propylene carbonate suggests it may possess a comparably wide electrochemical stability window. Further dedicated research is necessary to fully elucidate its electrochemical properties and unlock its potential for high-performance energy storage applications. The methodologies and comparative data presented in this guide provide a solid foundation for such investigations.
Unraveling the Degradation Landscape: A Comparative Analysis of Poly(4-Ethyl-1,3-dioxolan-2-one) Biodegradability
For researchers, scientists, and drug development professionals, understanding the degradation kinetics of novel polymers is paramount for their application in transient medical devices and drug delivery systems. This guide provides a comparative analysis of the biodegradability of polymers derived from 4-Ethyl-1,3-dioxolan-2-one, benchmarked against other well-established biodegradable polymers. Due to the limited direct experimental data on poly(this compound), this analysis leverages data from its close structural analog, poly(ethylene carbonate) (PEC), to infer its degradation characteristics.
Executive Summary
Polymers derived from this compound, hereafter referred to as poly(ethyl ethylene carbonate), are aliphatic polycarbonates. While specific data on this polymer is scarce, the degradation behavior of its parent polymer, poly(ethylene carbonate) (PEC), has been studied. PEC is known to be biocompatible and undergoes surface erosion both in vivo and in vitro.[1][2][3] The in vivo degradation is primarily mediated by superoxide radical anions produced by inflammatory cells, suggesting a unique degradation pathway compared to many hydrolytically or enzymatically degraded polyesters.[3][4] In vitro, specific enzymes such as cholesterol esterase and certain lipases have been shown to degrade PEC.[2] This guide will compare the known degradation characteristics of PEC as a proxy for poly(ethyl ethylene carbonate) with other biodegradable polymers like poly(caprolactone) (PCL) and poly(butylene succinate-co-adipate) (PBSA).
Comparative Biodegradability Data
The following table summarizes the enzymatic degradation of various aliphatic polymers, providing a basis for comparing the potential biodegradability of poly(ethyl ethylene carbonate) (represented by PEC) with other materials.
| Polymer | Enzyme | Degradation Rate (mg/h/cm²) | Time for >90% Weight Loss (hours) | Degradation Mechanism |
| Poly(ethylene carbonate) (PEC) (analogue) | Cholesterol esterase, Lipase (from Thermomyces lanuginosus) | Not Quantified | Not Specified | Surface Erosion[1][2][4] |
| Poly(caprolactone) (PCL) | Lipase (from Candida sp., CALB) | ~5.2 | ~1.3 - 2.5 | Surface Erosion[5] |
| Cutinase | ~4.6 | ~1.3 - 2.5 | Surface Erosion[5] | |
| Poly(butylene succinate-co-adipate) (PBSA) | Cutinase | ~6.38 | ~1.3 | Surface Erosion[5] |
| Lipase (from Pseudomonas sp.) | Not Specified | ~2 | Surface Erosion[5] | |
| Poly(butylene succinate) (PBS) | Cutinase | ~0.35 | >4 (for 60% loss) | Surface Erosion[5] |
| Poly(lactic acid) (PLA) | Various Lipases, Cutinase, Proteinase K | Negligible under tested conditions | >24 | Bulk Erosion |
| Poly(propylene carbonate) (PPC) | Various Lipases, Cutinase, Proteinase K | Negligible under tested conditions | >24 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biodegradability studies. Below are generalized protocols for enzymatic and hydrolytic degradation as compiled from the literature.
Enzymatic Degradation Assay
This protocol is a composite based on studies of aliphatic polyester and polycarbonate degradation.[5][6]
-
Polymer Film Preparation: Polymer films of a defined thickness (e.g., 150 µm) are prepared by compression molding or solvent casting. Samples of specific dimensions (e.g., 1x1 cm) are cut.
-
Enzyme Solution Preparation: A solution of the desired enzyme (e.g., lipase, cutinase, or cholesterol esterase) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.5) at a specific concentration (e.g., 1 mg/mL).
-
Incubation: The polymer films are placed in the enzyme solution and incubated at a controlled temperature (e.g., 37°C or 50°C) with gentle agitation for a predetermined period.
-
Weight Loss Measurement: At regular intervals, the films are removed, washed with distilled water to remove residual enzyme and buffer, dried under vacuum until a constant weight is achieved, and weighed. The percentage of weight loss is calculated.
-
Characterization of Degraded Polymer: The surface morphology of the degraded films is examined using Scanning Electron Microscopy (SEM). Changes in molecular weight and molecular weight distribution are determined by Gel Permeation Chromatography (GPC). Chemical changes are analyzed by Fourier Transform Infrared (FTIR) spectroscopy.
-
Analysis of Degradation Products: The liquid fraction from the incubation medium can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the soluble degradation products.
In Vitro Hydrolytic Degradation Assay
This protocol is based on standard methods for assessing the hydrolytic stability of biodegradable polymers.[7][8][9]
-
Sample Preparation: Prepare polymer samples of known dimensions and weight.
-
Buffer Solution: Immerse the samples in a sterile phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Incubation: Maintain the samples in the buffer solution at 37°C for an extended period (weeks to months). The buffer solution should be changed periodically to ensure a constant pH.
-
Analysis: At selected time points, retrieve the samples and analyze them for changes in weight, molecular weight (GPC), thermal properties (DSC), and surface morphology (SEM).
Degradation Pathways and Mechanisms
The degradation of poly(ethyl ethylene carbonate), inferred from studies on PEC, follows a distinct pathway compared to common aliphatic polyesters.
In Vivo Degradation of Poly(ethylene carbonate)
In a biological environment, the degradation of PEC is initiated by superoxide anions (O₂⁻•) released by inflammatory cells like macrophages.[1][4] This initiates an "unzipping" depolymerization mechanism.
Caption: In vivo degradation pathway of PEC initiated by superoxide anions.
General Enzymatic Degradation Workflow
The following diagram illustrates a typical workflow for assessing the enzymatic biodegradability of a polymer.
Caption: Experimental workflow for enzymatic degradation studies.
Concluding Remarks
While direct experimental data on the biodegradability of poly(this compound) remains to be published, the analysis of its close analogue, poly(ethylene carbonate), provides valuable insights. The susceptibility of PEC to degradation by specific enzymes and, notably, by superoxide anions in vivo, suggests that poly(ethyl ethylene carbonate) could also exhibit a surface-eroding behavior with a unique degradation trigger. This contrasts with the degradation profiles of widely used aliphatic polyesters like PLA, which primarily undergo bulk hydrolysis. The presence of the ethyl side chain in poly(ethyl ethylene carbonate) may influence the rate of degradation compared to PEC due to steric hindrance and changes in hydrophobicity, a hypothesis that warrants further experimental investigation. For drug development professionals, the potential for a cell-mediated, on-demand degradation mechanism makes this class of polymers an intriguing candidate for targeted drug delivery applications. Future research should focus on the synthesis and direct evaluation of poly(this compound) to confirm and quantify its degradation kinetics and biocompatibility.
References
- 1. In vivo biocompatibility and biodegradation of poly(ethylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchgate.net [researchgate.net]
- 4. Poly(ethylene carbonate)s, part II: degradation mechanisms and parenteral delivery of bioactive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic degradation and morphologic study of poly-p-dioxanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Ethyl-1,3-dioxolan-2-one
For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of 4-Ethyl-1,3-dioxolan-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks associated with this chemical.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. The primary known hazard is its capacity to cause serious eye irritation[1]. Due to the limited toxicological data available, it is prudent to handle this substance with a high degree of caution[2]. Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure user safety.
Personal Protective Equipment (PPE) and Accidental Release Measures
Before handling this compound, all personnel must be equipped with the appropriate PPE. In the event of an accidental spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
| Item | Specification | Source |
| Eye Protection | Chemical safety goggles or face shield. | [1] |
| Hand Protection | Chemical-resistant gloves. | [1] |
| Skin Protection | Protective clothing to prevent skin contact. | [1] |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite). | [2] |
| Spill Containment | Prevent entry into drains and waterways. | [1] |
In case of a spill, immediately clean the area, observing all safety precautions. The absorbed material should be collected and placed into a suitable, clean, dry, and closed container for disposal[2]. Ensure adequate ventilation during the cleanup process.
Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[2][3].
Key Disposal Steps:
-
Containerization: Place waste this compound and any contaminated materials into a designated, properly labeled, and sealed container.
-
Waste Classification: Determine if the waste is considered hazardous according to US EPA guidelines (40 CFR Parts 261.3) and any relevant state or local regulations[2].
-
Professional Disposal: Arrange for the disposal of the waste through an approved and licensed waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
The recommended disposal method is to an approved waste disposal plant[3][4].
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 4-Ethyl-1,3-dioxolan-2-one: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Ethyl-1,3-dioxolan-2-one, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your work.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes serious eye irritation. Therefore, stringent adherence to personal protective equipment protocols is mandatory. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to prevent splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect for tears or holes before each use. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator with an organic vapor cartridge if working with large quantities or in a poorly ventilated space. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocols: Step-by-Step Guidance
Preparation:
-
Review the Safety Data Sheet (SDS): Before handling the chemical, thoroughly read and understand the SDS for this compound.
-
Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as detailed in the table above.
-
Prepare Workspace: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.
Handling:
-
Dispensing: When dispensing the chemical, do so carefully within the fume hood to minimize vapor exposure.
-
Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any vapors.
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent spills and vapor release.
Post-Handling:
-
Decontamination: After completing your work, decontaminate the work surface with an appropriate cleaning agent.
-
PPE Removal: Remove your PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated waste container.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Avoid creating dust or vapors. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
Disposal Procedure:
-
All chemical waste must be disposed of through an approved hazardous waste disposal facility.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all paperwork is completed accurately.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of as regular laboratory glass or plastic waste, depending on the material and institutional policy.
By integrating these safety protocols and operational plans into your laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific guidelines and safety officers for any additional requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
